Pomalidomide-piperazine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H18N4O4 |
|---|---|
分子量 |
342.35 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-4-piperazin-1-ylisoindole-1,3-dione |
InChI |
InChI=1S/C17H18N4O4/c22-13-5-4-12(15(23)19-13)21-16(24)10-2-1-3-11(14(10)17(21)25)20-8-6-18-7-9-20/h1-3,12,18H,4-9H2,(H,19,22,23) |
InChI 键 |
APURBVBIOACKLC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCNCC4 |
产品来源 |
United States |
Foundational & Exploratory
Pomalidomide-Piperazine: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-piperazine is a key chemical intermediate and building block in the synthesis of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). As a derivative of the immunomodulatory drug pomalidomide, it functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the mechanistic action of this compound, serving as a vital resource for researchers in medicinal chemistry and drug discovery.
Chemical Properties
This compound, also known as 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione, is a yellow powder. While specific experimental data for some of its physical properties are not widely published, the available information and data for structurally related compounds are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈N₄O₄ | [1] |
| Molecular Weight | 342.35 g/mol | [1] |
| Appearance | Faint yellow to dark yellow powder or crystals | [2] |
| Storage Temperature | 2-8°C | [2][3] |
| Solubility | Soluble in DMSO and DMF (based on pomalidomide) | |
| pKa (Predicted for acetic acid derivative) | 10.83 ± 0.40 | [4] |
Note: The solubility and pKa values are based on the parent compound pomalidomide or a closely related derivative and should be considered as estimations for this compound. Experimental determination is recommended for precise values.
Synthesis of this compound
The synthesis of this compound is a critical step in the development of pomalidomide-based PROTACs. The following protocol is a general method adapted from literature procedures for the synthesis of similar pomalidomide-linker conjugates.
Experimental Protocol: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione
This synthesis involves the nucleophilic aromatic substitution of a fluorine atom on a pomalidomide precursor with piperazine.
Materials:
-
4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Piperazine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1 equivalent) in DMSO in a round-bottom flask, add piperazine (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 90°C and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione.
Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, may be necessary to achieve higher yields and purity.
Mechanism of Action: Signaling Pathway
Pomalidomide and its derivatives, including this compound, exert their biological effects by binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event induces a conformational change in CRBN, leading to the recruitment of neosubstrate proteins, primarily the Ikaros family zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Once recruited to the CRBN-pomalidomide complex, IKZF1 and IKZF3 are polyubiquitinated by the E3 ligase machinery. This polyubiquitin tag marks them for degradation by the 26S proteasome. The degradation of these transcription factors, which are crucial for the survival and proliferation of certain cancer cells, particularly multiple myeloma cells, leads to downstream anti-proliferative and immunomodulatory effects.
References
Pomalidomide-Piperazine and Cereblon: A Technical Guide to the Molecular Glue Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomalidomide, a potent derivative of thalidomide, has emerged as a cornerstone in the treatment of multiple myeloma. Its mechanism of action is a prime example of targeted protein degradation, functioning as a "molecular glue" to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This technical guide provides an in-depth exploration of the molecular interactions between pomalidomide and Cereblon, the downstream signaling consequences, and the experimental methodologies used to elucidate this pathway. A particular focus is placed on pomalidomide-piperazine, a functionalized analog pivotal for the development of Proteolysis Targeting Chimeras (PROTACs), highlighting its role in advancing targeted protein degradation strategies.
The Core Mechanism: Pomalidomide as a Molecular Glue
Pomalidomide's therapeutic effects are mediated through its high-affinity binding to Cereblon, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][2] This binding event does not inhibit the enzyme but rather allosterically remodels the substrate-binding surface of Cereblon.[3] This induced conformational change leads to the recruitment of proteins not normally targeted by the CRL4-CRBN complex, known as neosubstrates.
The most well-characterized neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5] By bringing IKZF1 and IKZF3 into close proximity with the E3 ligase machinery, pomalidomide facilitates their polyubiquitination and subsequent degradation by the 26S proteasome.[2][4][6]
The addition of a piperazine moiety to pomalidomide, creating this compound, provides a crucial chemical handle for further modification.[7] This functionalization is particularly valuable in the synthesis of PROTACs, where the this compound serves as the E3 ligase-recruiting element, connected via a linker to a ligand targeting a specific protein of interest for degradation.[7][8]
Downstream Signaling Cascade
The degradation of Ikaros and Aiolos initiates a cascade of downstream events that collectively contribute to the potent anti-myeloma activity of pomalidomide.
-
Downregulation of c-Myc and IRF4: IKZF1 and IKZF3 are critical for the expression of the oncogene c-Myc and the interferon regulatory factor 4 (IRF4), both of which are essential for the survival and proliferation of multiple myeloma cells.[1][9] Their degradation leads to the suppression of c-Myc and IRF4, triggering cell cycle arrest and apoptosis.[1][10]
-
Immunomodulatory Effects: Beyond its direct anti-tumor effects, pomalidomide exhibits robust immunomodulatory properties. The degradation of IKZF1 and IKZF3 in T cells leads to enhanced T-cell activation and proliferation, as well as increased production of interleukin-2 (IL-2).[1][10] Pomalidomide also enhances the cytotoxic activity of Natural Killer (NK) cells and inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) from monocytes.[1]
Pomalidomide-induced degradation of IKZF1/3 and downstream effects.
Quantitative Data on Pomalidomide-Cereblon Binding
The binding affinity of pomalidomide for Cereblon has been determined using various biophysical assays. The reported values exhibit some variability, which can be attributed to differences in experimental conditions, protein constructs, and assay formats.
| Assay Type | System | Ligand | Binding Affinity (Kd / Ki / IC50) | Reference(s) |
| Competitive Titration | Recombinant DDB1-CRBN | Pomalidomide | Ki: ~157 nM | [11] |
| Surface Plasmon Resonance | Recombinant His-tagged CRBN | Pomalidomide | Kd: 264 ± 18 nM | [1] |
| Competitive Binding Assay | U266 Myeloma Cell Lysate | Pomalidomide | IC50: ~2 µM | [12][13] |
| Fluorescence-based Thermal Shift | Recombinant CRBN-DDB1 Complex | Pomalidomide | IC50: ~3 µM | [14] |
| Time-Resolved FRET (TR-FRET) | Recombinant CRBN | Pomalidomide | IC50: 1.2 µM | [8] |
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is a highly sensitive method for quantifying the binding of pomalidomide to Cereblon in a competitive format.
-
Principle: The assay measures the disruption of FRET between a terbium-labeled anti-GST antibody bound to a GST-tagged CRBN protein and a fluorescently labeled tracer that binds to the same site as pomalidomide.
-
Methodology:
-
Prepare a reaction mixture containing GST-tagged CRBN, a terbium-labeled anti-GST antibody, and a fluorescent tracer.
-
Add serial dilutions of pomalidomide or a control compound.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The decrease in the FRET signal is plotted against the concentration of pomalidomide to determine the IC50 value.[8]
-
Competitive Pull-down Assay
This method assesses the ability of pomalidomide to inhibit the binding of Cereblon from a cell lysate to an immobilized thalidomide analog.
-
Principle: An analog of thalidomide is immobilized on beads to capture CRBN. The ability of pomalidomide in solution to compete for this binding is quantified by measuring the amount of CRBN pulled down.
-
Methodology:
-
Prepare cell lysates from a multiple myeloma cell line (e.g., U266).
-
Pre-incubate the cell lysates with varying concentrations of pomalidomide.
-
Add thalidomide-conjugated beads to the lysates and incubate to allow for CRBN binding.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluate for the presence of CRBN and DDB1 by immunoblotting.[12][13]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of pomalidomide to Cereblon in a cellular context.
-
Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. This change in thermal stability can be measured by heating the cells and quantifying the amount of soluble protein remaining at different temperatures.
-
Methodology:
-
Treat intact cells with pomalidomide or a vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble CRBN in the supernatant by immunoblotting or other quantitative proteomic methods.
-
A shift in the melting curve of CRBN in the presence of pomalidomide indicates direct binding.
-
A typical workflow for a TR-FRET based CRBN binding assay.
Resistance Mechanisms
Resistance to pomalidomide can arise through various mechanisms, primarily involving alterations in the Cereblon pathway.
-
CRBN Mutations or Deletions: Loss-of-function mutations or the deletion of the CRBN gene can prevent pomalidomide from binding to its target, thereby abrogating its therapeutic effect.[9][15]
-
Downregulation of CRBN Expression: Reduced expression of Cereblon can limit the efficacy of pomalidomide.[16]
-
Alternative Splicing of CRBN: The expression of splice variants of CRBN that lack the pomalidomide-binding domain can also confer resistance.[15]
Conclusion
Pomalidomide's mechanism of action through the recruitment of neosubstrates to the Cereblon E3 ligase complex represents a paradigm in targeted protein degradation. The development of this compound as a functionalized Cereblon ligand has further expanded the therapeutic potential of this molecular glue concept, enabling the creation of novel PROTACs to target a wide range of disease-relevant proteins. A thorough understanding of the intricate molecular interactions, downstream signaling pathways, and potential resistance mechanisms is crucial for the continued development of next-generation therapies that leverage the power of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Pomalidomide 5'-piperazine | CAS 2228029-82-9 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. haematologica.org [haematologica.org]
- 16. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-Piperazine as a Functionalized E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A critical component of any PROTAC is the E3 ligase ligand, which serves to recruit a specific E3 ubiquitin ligase to the target protein. Pomalidomide, a derivative of thalidomide, is a well-established and potent ligand for the Cereblon (CRBN) E3 ligase.[1] This guide focuses on a key functionalized derivative, pomalidomide-piperazine, a versatile building block for the synthesis of highly effective and specific PROTACs.
The incorporation of a piperazine moiety onto the pomalidomide scaffold provides a readily accessible point for linker attachment, facilitating the modular construction of PROTACs. Furthermore, the use of a piperazine exit vector from the pomalidomide core has been shown to be a crucial strategy in mitigating the off-target degradation of zinc-finger (ZF) proteins, a common challenge with pomalidomide-based PROTACs.[2] This guide will provide a comprehensive overview of this compound, including its synthesis, its role in PROTAC design, and the experimental protocols necessary for the characterization of this compound-based PROTACs.
Mechanism of Action: this compound in PROTACs
This compound functions as the CRBN-recruiting element within a PROTAC. The pomalidomide portion of the molecule binds to the thalidomide-binding domain of CRBN, a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1] By being tethered to a ligand for a protein of interest (POI) via a chemical linker, the this compound moiety facilitates the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase complex. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Data Presentation: Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax). The following tables summarize quantitative data for various pomalidomide-based PROTACs, including those with piperazine or similar cyclic linkers, targeting different proteins of interest.
| PROTAC Target | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | Dihydroquinazolinone-based | THP-1 | - | >90 (at 1 µM) | [3] |
| EGFRWT | Pomalidomide | Not specified | A549 | 32.9 | >90 | [4] |
| EGFRWT | Pomalidomide | Not specified | A549 | 43.4 | >90 | [4] |
| HDAC8 | Pomalidomide | Not specified | - | 147 | 93 | [5] |
| KRAS G12C | Pomalidomide | Not specified | NCI-H358 | ~1250 | >80 | [6] |
| PI3Kγ | Pomalidomide | C8 alkyl | MDA-MB-231 | 42.23 | 88.6 | [7] |
| mTOR | Pomalidomide | C8 alkyl | MDA-MB-231 | 45.4 | 74.9 | [7] |
| Compound | Target Protein | Binding Affinity (IC50/Ki) | Assay Type | Reference |
| Pomalidomide | CRBN | IC50: ~2 µM | Competitive Binding | |
| Pomalidomide | EGFRWT | IC50: 0.10 µM | HTRF | [4] |
| Pomalidomide | EGFRT790M | IC50: 4.02 µM | HTRF | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of a this compound building block via nucleophilic aromatic substitution (SNAr).
Materials:
-
4-Fluorothalidomide
-
Boc-piperazine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
Step 1: Boc-Protected this compound Synthesis
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMF or DMSO, add Boc-piperazine (1.2 eq) and DIPEA (2.0-3.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Boc-protected this compound.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected this compound (1.0 eq) in DCM.
-
Add TFA (10-20 eq) or an excess of 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If using TFA, co-evaporate with DCM or toluene to remove residual acid. If using HCl in dioxane, the hydrochloride salt of the product is typically obtained directly.
-
The resulting this compound can be used in subsequent linker coupling reactions without further purification, or it can be neutralized with a mild base for other applications.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a this compound-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: NanoBRET™ CRBN Target Engagement Assay
This protocol is a general guideline for a competitive NanoBRET™ assay to measure the engagement of a this compound-based PROTAC with CRBN in live cells, based on Promega's NanoBRET™ technology.[4]
Materials:
-
HEK293 cells
-
NanoLuc®-CRBN fusion vector
-
CRBN NanoBRET™ Tracer
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, 96-well assay plates
-
This compound PROTAC or ligand
-
Nano-Glo® Live Cell Reagent
-
Plate reader capable of measuring BRET signals (460nm and >600nm)
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-CRBN fusion vector using a suitable transfection reagent like FuGENE® HD.
-
Plate the transfected cells in white 96-well plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound PROTAC or ligand.
-
Add the compounds to the cells and incubate for a specified time (e.g., 2 hours) at 37 °C.
-
-
Tracer Addition and Signal Detection:
-
Add the CRBN NanoBRET™ Tracer to all wells.
-
Add the Nano-Glo® Live Cell Reagent to all wells to provide the NanoLuc® substrate.
-
Measure the donor (460nm) and acceptor (>600nm) luminescence signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor signal / donor signal).
-
Plot the BRET ratio against the log of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
Conclusion
This compound has established itself as a cornerstone in the development of CRBN-recruiting PROTACs. Its straightforward synthesis, versatile linker attachment point, and, most importantly, its role in mitigating off-target effects make it an invaluable tool for researchers in the field of targeted protein degradation. The experimental protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and optimization of novel this compound-based PROTACs, paving the way for the development of the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Discovery and Development of Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery, design, and development of Proteolysis-Targeting Chimeras (PROTACs) that utilize pomalidomide as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). It covers the fundamental mechanism of action, key design considerations, quantitative data on representative compounds, and detailed experimental protocols for their evaluation.
Introduction: The Rise of Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality that overcomes some limitations of traditional occupancy-driven inhibitors.[1] Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this field.[2] They are designed to eliminate specific unwanted proteins from cells by hijacking the body's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][4]
A PROTAC molecule consists of three main components: a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] This tripartite structure brings the POI and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the POI.[6] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[7]
Pomalidomide, a well-established immunomodulatory drug (IMiD), has become a cornerstone in PROTAC development due to its high affinity for the Cereblon (CRBN) E3 ubiquitin ligase.[6][8][9]
Pomalidomide and the Cereblon E3 Ligase Complex
Pomalidomide is an analog of thalidomide and was initially developed for its immunomodulatory and anti-angiogenic properties in the treatment of multiple myeloma.[9][10] Subsequent research revealed that its mechanism of action involves binding to Cereblon (CRBN), a substrate receptor component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[7][11][12] This binding event modulates the substrate specificity of the CRBN complex, leading to the ubiquitination and degradation of specific neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][11] This inherent ability to recruit the CRBN E3 ligase makes pomalidomide an ideal component for building PROTACs.[10]
Mechanism of Action of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs induce the degradation of a target protein through a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the Protein of Interest (POI) via its "warhead" ligand and to the CRBN E3 ligase via its pomalidomide moiety. This forms a key ternary complex (POI-PROTAC-CRBN).[6] The stability and conformation of this complex are critical for degradation efficiency.
-
Ubiquitination: The induced proximity within the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[6]
-
Proteasomal Degradation: The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome.[7] The proteasome unfolds, deubiquitinates, and proteolytically degrades the POI into small peptides. The PROTAC molecule is then released and can engage another POI and E3 ligase, acting catalytically.[2]
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Pomalidomide-Piperazine for Targeted Protein Degradation: An In-depth Technical Guide
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that harnesses the cell's intrinsic ubiquitin-proteasome system (UPS) to eliminate specific disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, degraders, such as Proteolysis Targeting Chimeras (PROTACs), facilitate the complete removal of the target protein.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1]
Pomalidomide, an immunomodulatory drug (IMiD), is a highly utilized ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[2] By incorporating pomalidomide into a PROTAC, it is possible to hijack the CRBN ligase to induce the ubiquitination and subsequent proteasomal degradation of a selected target protein.[1][] "Pomalidomide-piperazine" refers to a key building block where pomalidomide is functionalized with a piperazine linker.[4][5] This moiety provides a reactive handle, typically a terminal amine, for straightforward conjugation to a POI ligand, enabling the rapid synthesis and development of novel PROTACs.[4][6]
Mechanism of Action
The core function of a pomalidomide-based PROTAC is to act as a molecular bridge, bringing the target protein and the CRBN E3 ligase into close proximity. This induced proximity triggers a cascade of events culminating in the degradation of the target protein.
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI via its specific ligand and to CRBN via the pomalidomide moiety, forming a transient ternary complex (POI-PROTAC-CRBN).[1][7] The stability and specific conformation of this complex are critical determinants of degradation efficiency.[1]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process results in the formation of a polyubiquitin chain.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule and CRBN are released and can participate in further degradation cycles.
Synthesis of this compound Building Blocks
The synthesis of this compound conjugates is a critical step in the development of new protein degraders. Various synthetic routes have been established, often starting from precursors like 4-fluorothalidomide or by modifying pomalidomide directly.[8][9] The piperazine moiety is typically introduced to serve as a versatile linker for subsequent attachment to a target-binding ligand.
Quantitative Data on Synthesis
The efficiency of synthesizing pomalidomide conjugates can vary significantly based on the chosen reaction conditions and the nature of the amine linker.
| Reaction Type | Amine Type | Linker Example | Solvent | Temperature (°C) | Yield (%) | Reference |
| Nucleophilic Substitution | Primary | n-Butylamine | DMSO | 90 | 58 | [10] |
| Nucleophilic Substitution | Secondary | Piperidine | DMSO | 90 | 94 | [10] |
| One-Pot Synthesis | Diamine | (see article) | DMSO | 90 | 21 - 62 | [10][11] |
| Azide-Alkyne Click Chemistry | Propargylamine | (see article) | H₂O/t-BuOH | Room Temp | 40 - 83 | [8] |
Note: Yields are highly dependent on the specific substrates and conditions used.
Quantitative Efficacy of Pomalidomide-Based Degraders
The efficacy of a PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable).[7] These values are critical for comparing the potency and effectiveness of different degraders.
| PROTAC Name/Identifier | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | HDAC8 | K562 | 147 | 93 | [12] |
| Compound 2 | B-Raf | MCF-7 | (not specified) | >80 | [13] |
| Thalidomide-PEG-BRD4 PROTAC | BRD4 | HeLa | 15 | >95 | [14] |
| JPS016 (Compound 9) | HDAC1 | HCT116 | 550 | >75 | [15] |
| JPS016 (Compound 9) | HDAC3 | HCT116 | 530 | >75 | [15] |
Note: This data is representative and compiled from different studies. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-Linker Conjugate (Alkylation)
This protocol describes a general method for attaching a linker to the pomalidomide core, a foundational step for creating a PROTAC building block.[2]
-
Reagents & Materials : Pomalidomide, N,N-Dimethylformamide (DMF), Potassium carbonate (K₂CO₃), Linker with a leaving group (e.g., 1,5-dibromopentane), Dichloromethane (DCM), Sodium sulfate (Na₂SO₄), Silica gel for column chromatography.
-
Procedure : a. Dissolve pomalidomide (1.0 eq) in DMF. b. Add potassium carbonate (2.0 eq) and the linker (e.g., 1,5-dibromopentane, 3.0 eq).[2] c. Stir the reaction mixture at 60°C for 12 hours.[2] d. After cooling to room temperature, dilute the mixture with water and perform liquid-liquid extraction with DCM (3 times).[2] e. Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄.[2] f. Filter the solution and concentrate it under reduced pressure. g. Purify the crude product using silica gel column chromatography to yield the pomalidomide-linker conjugate.[2]
Protocol 2: Western Blot for Assessing Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[1][16]
-
Cell Culture and Treatment : a. Seed cells (e.g., HeLa, K562) in 6-well plates and grow to 70-80% confluency.[16] b. Prepare serial dilutions of the pomalidomide-based PROTAC in the growth medium. Include a vehicle control (e.g., DMSO). c. Treat the cells with the different PROTAC concentrations and incubate for a set time period (e.g., 16-24 hours).[16]
-
Cell Lysis and Protein Quantification : a. Wash the cells with ice-cold PBS. b. Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[16] c. Scrape the cells, collect the lysate, and clarify by centrifugation. d. Determine the protein concentration of each lysate using a BCA assay.[1]
-
Immunoblotting : a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1] c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. d. Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin). e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis : a. Quantify the band intensities using image analysis software (e.g., ImageJ).[16] b. Normalize the target protein intensity to the loading control. c. Calculate the percentage of protein remaining relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration and use a non-linear regression to determine the DC50 and Dmax values.[16]
Challenges and Considerations
-
The Hook Effect : A phenomenon where the degradation efficiency decreases at high PROTAC concentrations.[7] This occurs because the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) outcompetes the formation of the productive ternary complex. It is therefore essential to perform a full dose-response analysis to identify the optimal concentration range.[7]
-
Off-Target Effects : Pomalidomide itself can induce the degradation of endogenous neosubstrates, particularly zinc-finger (ZF) transcription factors like IKZF1 and IKZF3.[][17] This can be an undesired off-target effect for a PROTAC designed for a different protein. Research has shown that substitutions at the C5 position of the pomalidomide phthalimide ring can significantly reduce the degradation of these ZF proteins, leading to more specific PROTACs.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. medkoo.com [medkoo.com]
- 6. Pomalidomide-benzyl-piperazine hydrochloride [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 11. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pomalidomide-Piperazine Core: A Technical Guide to Structure-Activity Relationships for Targeted Protein Degradation
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of pomalidomide-piperazine derivatives, a critical component in the development of novel therapeutics, particularly in the field of targeted protein degradation. Tailored for researchers, scientists, and drug development professionals, this document elucidates the synthesis, biological activity, and mechanistic underpinnings of these compounds, with a focus on their role as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.
Introduction: The Power of Pomalidomide and the Versatility of Piperazine
Pomalidomide, a third-generation immunomodulatory drug (IMiD), has garnered significant attention for its potent anti-cancer properties.[1] Its mechanism of action involves binding to the CRBN E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific "neosubstrate" proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The degradation of these factors is central to the therapeutic effects of pomalidomide in hematological malignancies.[2]
The incorporation of a piperazine moiety onto the pomalidomide scaffold has emerged as a key strategy in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation.[4] In this context, the this compound core serves as the E3 ligase-recruiting element, connected via a linker to a ligand that binds the target protein. The piperazine ring offers a versatile attachment point for the linker and can influence the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability.[5]
This guide will delve into the critical aspects of the this compound SAR, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Quantitative Analysis of Biological Activity
The biological activity of this compound derivatives is typically assessed through a series of in vitro assays. Key parameters include binding affinity to CRBN, the efficiency of neosubstrate degradation (IKZF1/IKZF3), and the resulting impact on cancer cell viability. The following tables summarize representative quantitative data for pomalidomide and its derivatives.
| Compound | CRBN Binding Affinity (IC50, µM) | Assay Method | Reference |
| Pomalidomide | ~1 - 2 | Competitive Binding Assay | [6][7] |
| Lenalidomide | ~1 - 2 | Competitive Binding Assay | [6] |
| Thalidomide | >10 | Competitive Binding Assay | [6] |
Table 1: Comparative CRBN Binding Affinities. This table highlights the superior binding affinity of pomalidomide to CRBN compared to its predecessor, thalidomide.
| Compound/PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide-based PROTAC (HDAC8) | HDAC8 | - | 147 | 93 | [8] |
| Pomalidomide-based PROTAC (EGFR) | EGFR | A549 | - | 96 | [9] |
Table 2: Degradation Efficiency of Pomalidomide-Based PROTACs. DC50 represents the concentration required to achieve 50% degradation of the target protein, while Dmax is the maximum degradation observed.
| Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| MM.1S (Multiple Myeloma) | Varies (potency order: Pomalidomide > Lenalidomide > Thalidomide) | - | [10] |
| HepG-2 (Hepatocellular Carcinoma) | Varies by derivative | - | [10] |
| PC3 (Prostate Cancer) | Varies by derivative | - | [10] |
| MCF-7 (Breast Cancer) | Varies by derivative | - | [10] |
Table 3: Anti-proliferative Activity of Pomalidomide and its Analogs. The IC50 values represent the concentration required to inhibit cell growth by 50%.
Key Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through the modulation of specific signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for rational drug design.
Pomalidomide's Mechanism of Action
Pomalidomide's primary mechanism involves the recruitment of neosubstrates to the CRL4-CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and proteasomal degradation.
Caption: Pomalidomide-induced neosubstrate degradation pathway.
PROTAC Experimental Workflow
The development and evaluation of a this compound based PROTAC involves a systematic workflow, from synthesis to cellular characterization.
Caption: A typical experimental workflow for PROTAC development.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the quantitative analysis of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound analogs typically involves a nucleophilic aromatic substitution (SNAr) reaction.
-
Starting Materials: 4-fluorothalidomide and a desired piperazine derivative.
-
Reaction Conditions: The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is heated to facilitate the substitution.[11]
-
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.
-
Characterization: The final product is characterized by spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[12]
Cereblon (CRBN) Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a compound to CRBN.
-
Principle: The assay measures the change in polarization of a fluorescently labeled CRBN ligand (tracer) upon binding to the CRBN protein. Unlabeled compounds (e.g., this compound derivatives) compete with the tracer for binding, leading to a decrease in fluorescence polarization.
-
Reagents:
-
Recombinant CRBN-DDB1 complex.
-
Fluorescently labeled thalidomide or pomalidomide tracer.
-
Assay buffer.
-
Test compounds (this compound derivatives).
-
-
Procedure:
-
A fixed concentration of the CRBN-DDB1 complex and the fluorescent tracer are incubated in a microplate.
-
Serial dilutions of the test compounds are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
-
Data Analysis: The IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding, is calculated from the dose-response curve.[8]
Neosubstrate Degradation Assay (Western Blot)
This assay quantifies the degradation of target proteins (e.g., IKZF1, IKZF3) induced by the test compound.
-
Principle: Cells are treated with the compound, and the levels of the target protein are measured by Western blotting.
-
Procedure:
-
Culture relevant cells (e.g., MM.1S multiple myeloma cells) to a suitable density.
-
Treat the cells with various concentrations of the this compound derivative for a specific duration (e.g., 6-24 hours).
-
Harvest the cells and prepare whole-cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the target protein (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH).
-
Incubate with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the protein bands is quantified, and the level of the target protein is normalized to the loading control. The DC50 and Dmax values are then determined.[13]
In Vitro Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
-
Principle: The ability of the this compound derivative to induce the ubiquitination of a target protein is assessed in a cell-free system or by immunoprecipitation from treated cells.
-
In Vitro Reconstituted System:
-
Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (CRBN complex), ubiquitin, ATP, the target protein, and the test compound.
-
Procedure: The components are incubated together, and the reaction is stopped. The ubiquitination of the target protein is detected by Western blotting, often appearing as a high-molecular-weight smear.
-
-
Immunoprecipitation from Cell Lysates:
-
Procedure: Cells are treated with the test compound and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). The target protein is then immunoprecipitated from the cell lysate using a specific antibody. The immunoprecipitated proteins are then analyzed by Western blotting using an anti-ubiquitin antibody.[13]
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the compound on the proliferation and viability of cancer cells.
-
Principle:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
CellTiter-Glo® Assay: Quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the this compound derivative.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the respective assay reagent (MTT or CellTiter-Glo®).
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
-
Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in cell viability.[1]
Conclusion and Future Directions
The this compound core is a powerful and versatile platform for the development of targeted protein degraders. The structure-activity relationship is complex, with linker length, composition, and attachment point all playing crucial roles in determining the efficacy and selectivity of the resulting PROTACs. The quantitative data and experimental protocols provided in this guide offer a framework for the rational design and evaluation of novel this compound-based therapeutics.
Future research in this area will likely focus on:
-
Fine-tuning linker chemistry: Exploring novel linker compositions and geometries to optimize ternary complex formation and improve pharmacokinetic properties.
-
Expanding the target scope: Applying the this compound platform to target a wider range of disease-relevant proteins.
-
Overcoming resistance: Investigating mechanisms of resistance to pomalidomide-based degraders and developing strategies to circumvent them.
By continuing to unravel the intricacies of the this compound structure-activity relationship, the scientific community can pave the way for a new generation of highly effective and targeted therapies for a multitude of diseases.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Pomalidomide-Piperazine: A Technical Guide for Drug Development Professionals
Introduction: Pomalidomide-piperazine is a key chemical entity in the rapidly advancing field of targeted protein degradation. As a derivative of pomalidomide, it functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. This property makes it an invaluable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and applications in the development of next-generation therapeutics.
Core Compound Details
This compound serves as a foundational component for researchers engaged in the design and synthesis of PROTACs. Its chemical and physical properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 2154342-57-9 | [1][2] |
| Molecular Weight | 342.35 g/mol | [1][2] |
| Molecular Formula | C₁₇H₁₈N₄O₄ | [1][2] |
| Synonyms | 2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindole-1,3-dione | [1] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound forms the E3 ligase-binding moiety of a PROTAC. The canonical mechanism of action for a PROTAC synthesized using this building block involves the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, thereby eliminating the protein from the cellular environment. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional POI molecules.
Applications in Targeted Protein Degradation
The utility of this compound has been demonstrated in the development of PROTACs targeting a range of proteins implicated in cancer and other diseases. The following table summarizes key quantitative data from studies utilizing pomalidomide-based PROTACs.
| Target Protein | PROTAC Compound | Cell Line(s) | Key Quantitative Data | Citation(s) |
| EGFR | Compound 16 | MCF-7, HepG-2, HCT-116, A549 | IC₅₀ (EGFRʷᵗ): 0.10 µMIC₅₀ (EGFRᵀ⁷⁹⁰ᴹ): 4.02 µMDₘₐₓ (EGFR degradation): 96% at 72h | [1][3] |
| PI3K/mTOR | GP262 | MDA-MB-231 | DC₅₀ (PI3K): 42.23–227.4 nMDC₅₀ (mTOR): 45.4 nM | [4] |
| HDACs | Compound 21a | MM.1S | Showed potent HDAC inhibition and degradation activity, with enhanced anti-proliferative effects compared to SAHA. | [5] |
Experimental Protocols
The following sections outline generalized experimental protocols commonly employed in the evaluation of this compound-based PROTACs.
Synthesis of Pomalidomide-Based PROTACs
The synthesis of a PROTAC using this compound typically involves the conjugation of the piperazine moiety to a linker, which is subsequently attached to a ligand that binds the target protein. A general synthetic workflow is depicted below.
A representative procedure for coupling involves reacting this compound with a linker containing a suitable reactive group (e.g., a carboxylic acid, activated ester, or alkyl halide) under appropriate reaction conditions. The resulting Pomalidomide-linker intermediate is then purified and subsequently conjugated to the POI-binding ligand to yield the final PROTAC molecule.
In Vitro Evaluation of PROTAC Activity
Cell Viability Assay (MTT Assay):
-
Seed cancer cell lines (e.g., MCF-7, HepG-2, HCT-116, A549) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized PROTACs for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ values.
Western Blotting for Protein Degradation:
-
Culture cells and treat them with varying concentrations of the PROTAC for different time points.
-
Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Conclusion
This compound is a critical tool for researchers in the field of targeted protein degradation. Its ability to efficiently recruit the CRBN E3 ligase makes it a versatile building block for the creation of potent and selective PROTACs. The methodologies and data presented in this guide provide a solid foundation for the design, synthesis, and evaluation of novel this compound-based therapeutics for a wide range of diseases. As research in this area continues to expand, the applications of this important molecule are poised to grow, offering new avenues for therapeutic intervention.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands [mdpi.com]
Pomalidomide-Piperazine for Inducing Protein Ubiquitination: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of pomalidomide-piperazine as a critical tool in the field of targeted protein degradation. Pomalidomide, an immunomodulatory imide drug (IMiD), functions as a molecular glue to recruit the E3 ubiquitin ligase Cereblon (CRBN). The incorporation of a piperazine moiety provides a versatile attachment point for linkers, enabling the creation of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are designed to selectively induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest. This guide details the underlying mechanism of action, presents key quantitative data, provides detailed experimental protocols for studying this compound-based PROTACs, and visualizes the associated signaling pathways and experimental workflows.
Introduction: The Rise of Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality with the potential to address protein targets previously considered "undruggable." Unlike traditional inhibitors that merely block the function of a protein, degraders physically eliminate the target protein from the cell. This is achieved by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).
PROTACs are at the forefront of this technology. These hetero-bifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
Pomalidomide has been widely adopted as an E3 ligase ligand in PROTAC design due to its high affinity for Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] The addition of a piperazine group to the pomalidomide scaffold creates a functional handle for the straightforward attachment of linkers, making this compound a valuable building block for the synthesis of PROTAC libraries.[2][3][4]
Mechanism of Action: Hijacking the Cereblon E3 Ligase
Pomalidomide and its derivatives function as "molecular glues."[5] They bind to a specific pocket in CRBN, which in turn modulates the substrate-binding surface of the E3 ligase.[6] This alteration in specificity allows for the recruitment of neo-substrates, proteins that are not the natural targets of CRBN. In the context of pomalidomide's therapeutic effects in multiple myeloma, these neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][7]
A this compound-based PROTAC leverages this mechanism. The pomalidomide moiety of the PROTAC binds to CRBN, while the other ligand binds to the POI. This induces the formation of a stable ternary complex between the CRBN E3 ligase, the PROTAC, and the POI.[1][8] This proximity enables the E3 ligase to catalyze the polyubiquitination of the POI, marking it for degradation by the proteasome.
The signaling pathway for this compound induced protein degradation can be visualized as follows:
The degradation of specific POIs can have significant downstream effects. For example, the degradation of transcription factors like IKZF1 and IKZF3 by pomalidomide leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which ultimately induces apoptosis in multiple myeloma cells.[5][6][9]
The downstream signaling cascade following IKZF1/3 degradation is illustrated below:
Quantitative Data Presentation
The efficacy of a this compound-based PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the percentage of the target protein degraded at saturating PROTAC concentrations. These values are crucial for comparing the potency and efficacy of different PROTACs.
| Compound/PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide | TNF-α | - | 13 (IC50) | - | [10] |
| Pomalidomide | IL-2 | - | 8 (EC50) | - | [10] |
| Pomalidomide | CRBN | U266 cells | ~2000 (IC50) | - | [11] |
| PROTAC (GP262) | PI3Kγ | THP-1 | 88.4 ± 14.2 | >70 | [5] |
| PROTAC (GP262) | mTOR | MDA-MB-231 | 45.4 | 74.9 | [5] |
| PROTAC (DP1) | BRD4 | SU-DHL-4 | 10840 ± 920 | 98 | [12] |
Note: The provided data is a compilation from various sources and may not be directly comparable due to different experimental conditions. The data for pomalidomide reflects its inhibitory or binding activity, which is the basis for its use in PROTACs. The PROTAC examples illustrate the degradation parameters achieved using pomalidomide or its derivatives as the E3 ligase ligand.
Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize this compound-based PROTACs.
In-Cell Western Blotting for DC50 and Dmax Determination
This protocol is used to quantify the dose-dependent degradation of a target protein.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a serial dilution of the this compound PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[2]
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the this compound PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a few hours.
-
Cell Lysis: Lyse the cells with a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions. Boil the lysates to further denature proteins.
-
Immunoprecipitation:
-
Dilute the lysates to reduce the SDS concentration.
-
Incubate the lysates with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. A ladder of high molecular weight bands indicates polyubiquitination.
-
In Vitro Ubiquitination Assay
This cell-free assay reconstitutes the ubiquitination cascade to directly assess the ability of the PROTAC to induce ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1 complex (E3 ligase)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
This compound PROTAC
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, target protein, ATP, and the PROTAC in the ubiquitination reaction buffer. Include negative controls lacking one or more components (e.g., ATP, E3 ligase, PROTAC).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein to visualize the ubiquitinated species.
The experimental workflow for validating a this compound PROTAC is summarized in the following diagram:
References
- 1. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 4. ubpbio.com [ubpbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitination assay [bio-protocol.org]
- 9. scribd.com [scribd.com]
- 10. Protocol of Preparation of Ubiquitinated Protein Samples - Creative BioMart [creativebiomart.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Immunomodulatory Drugs to PROTAC E3 Ligase Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the remarkable journey of immunomodulatory drugs (IMiDs), from the serendipitous discovery of Thalidomide's therapeutic effects to the rational design of sophisticated Proteolysis Targeting Chimeras (PROTACs). We delve into the core scientific principles, key experimental methodologies, and the pivotal discovery of Cereblon (CRBN) as the E3 ligase target that unlocked a new paradigm in targeted protein degradation.
From Sedative to Targeted Protein Degrader: The IMiD Story
The story of immunomodulatory drugs begins with Thalidomide, a compound initially marketed as a sedative in the 1950s.[1] Its tragic teratogenic effects led to its withdrawal, but subsequent research revealed its potent anti-inflammatory, anti-angiogenic, and immunomodulatory properties.[2][3] This culminated in its repurposing for the treatment of multiple myeloma and other hematological malignancies.[1][4] For decades, the precise mechanism of action of Thalidomide and its more potent and safer analogs, Lenalidomide and Pomalidomide, remained elusive.
A landmark breakthrough came with the identification of Cereblon (CRBN) as the primary cellular target of Thalidomide.[5][6][7] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[7] The binding of IMiDs to CRBN does not inhibit its function but rather modulates its substrate specificity, acting as a "molecular glue."[8] This induced proximity leads to the recruitment of neo-substrates, proteins not normally targeted by CRBN, to the E3 ligase complex for ubiquitination and subsequent degradation by the proteasome.[4][8] Key neo-substrates responsible for the therapeutic effects of IMiDs in multiple myeloma include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4]
The discovery of this novel mechanism of action provided a foundational proof-of-concept for a new therapeutic modality: targeted protein degradation. It demonstrated that small molecules could be used to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins.
Quantitative Analysis of IMiD-CRBN Interaction and Neosubstrate Degradation
The affinity of IMiDs for CRBN and their efficiency in degrading neo-substrates are critical parameters that have been extensively studied. The following tables summarize key quantitative data for Thalidomide, Lenalidomide, and Pomalidomide.
| Compound | Binding Affinity to CRBN (Kd/Ki/IC50) | Assay Method | Reference |
| Thalidomide | ~250 nM (Ki) | Competitive Titration | [9] |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration | [9] |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration | [9] |
| Thalidomide | ~2.0 µM (IC50) | Competitive Bead Binding | [10] |
| Lenalidomide | ~2.0 µM (IC50) | Competitive Bead Binding | [10] |
| Pomalidomide | ~2.0 µM (IC50) | Competitive Bead Binding | [10] |
Table 1: Binding Affinities of Immunomodulatory Drugs to Cereblon (CRBN). This table provides a comparative overview of the binding affinities of first and second-generation IMiDs to the CRBN E3 ligase substrate receptor.
| Neosubstrate | IMiD | DC50 | Dmax | Cell Line | Reference |
| IKZF1 | Pomalidomide | Not Calculated | >50% | RPMI 8266 | [11] |
| IKZF1 | Lenalidomide | Not Calculated | <50% | RPMI 8266 | [11] |
| IKZF3 | Pomalidomide | Not Calculated | ~80% | RPMI 8266 | [11] |
| IKZF3 | Lenalidomide | Not Calculated | <50% | RPMI 8266 | [11] |
| IKZF1 | MGD-28 | 3.8 nM | Not Reported | Not Specified | [12] |
| IKZF3 | MGD-28 | 7.1 nM | Not Reported | Not Specified | [12] |
| IKZF1 | Mino cells | 28 nM | 99% | Mino | [13] |
| IKZF3 | Mino cells | 2.5 nM | 99% | Mino | [13] |
Table 2: Degradation Efficiency of Neosubstrates by Immunomodulatory Drugs. This table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of key neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3), upon treatment with various IMiDs.
The Dawn of PROTACs: Leveraging IMiDs as E3 Ligase Ligands
The understanding of the IMiD-CRBN interaction paved the way for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[14] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein.
The thalidomide scaffold and its derivatives were quickly recognized as ideal E3 ligase-recruiting ligands for PROTAC design due to their well-characterized interaction with CRBN, favorable drug-like properties, and established clinical safety profiles.[10] The glutarimide moiety of the IMiD is essential for CRBN binding, while the phthalimide ring can be modified to attach a linker connected to a POI-binding ligand. This modular design allows for the creation of PROTACs that can theoretically target any protein for degradation, provided a suitable binder for the POI can be identified.
The evolution from IMiDs to PROTAC E3 ligase ligands represents a significant leap from serendipity to rational drug design. While IMiDs rely on the inherent, and sometimes off-target, recruitment of a limited set of neosubstrates, PROTACs offer the potential for highly selective degradation of virtually any protein of interest.
Visualizing the Molecular Mechanisms and Developmental Workflows
To provide a clearer understanding of the complex biological processes and drug development pipelines discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: CRL4-CRBN Signaling Pathway with IMiD Modulation.
Caption: General Workflow for PROTAC Drug Development.
Key Experimental Protocols
The following sections provide detailed methodologies for essential experiments in the study of IMiDs and PROTACs that target CRBN.
Cereblon Binding Assays
5.1.1. Fluorescence Polarization (FP) Assay
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled tracer from CRBN.
-
Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein like CRBN, the rotational speed of the tracer decreases, leading to an increase in fluorescence polarization. Unlabeled ligands that compete for the same binding site will displace the tracer, causing a decrease in polarization.
-
Materials:
-
Purified recombinant CRBN protein (often in complex with DDB1).
-
Fluorescently labeled thalidomide or a derivative (e.g., with Cy5 or fluorescein).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Test compounds (IMiDs or PROTACs).
-
Black, low-binding microtiter plates (96- or 384-well).
-
Fluorescence plate reader with polarization filters.
-
-
Protocol:
-
Prepare a dilution series of the test compound in assay buffer.
-
In a microtiter plate, add a fixed concentration of the fluorescent tracer to each well.
-
Add the diluted test compounds to the wells. Include controls for no competition (tracer only) and maximal competition (high concentration of a known binder).
-
Add a fixed concentration of the CRBN protein to all wells except for the "no protein" control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the IC50 value by plotting the decrease in fluorescence polarization as a function of the test compound concentration.
-
5.1.2. NanoBRET™ Target Engagement Assay
This live-cell assay measures the engagement of a test compound with CRBN inside intact cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged CRBN (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to CRBN. When a test compound enters the cell and binds to CRBN, it displaces the tracer, leading to a decrease in the BRET signal.
-
Materials:
-
Cells expressing NanoLuc®-CRBN fusion protein.
-
NanoBRET™ CRBN tracer.
-
NanoBRET™ Nano-Glo® Substrate.
-
Opti-MEM® I Reduced Serum Medium.
-
Test compounds.
-
White, opaque 96- or 384-well plates.
-
Luminometer capable of measuring dual-filtered luminescence.
-
-
Protocol:
-
Seed the NanoLuc®-CRBN expressing cells into the wells of a white microplate and incubate overnight.
-
Prepare a serial dilution of the test compound in Opti-MEM®.
-
Add the test compounds to the cells.
-
Add the NanoBRET™ tracer to all wells at a final optimized concentration.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.
-
Read the donor (460 nm) and acceptor (618 nm) emission signals on a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot it against the test compound concentration to determine the IC50 value.
-
Protein Degradation Assays
5.2.1. Western Blotting
This semi-quantitative to quantitative technique is used to measure the levels of a specific protein in cell lysates.
-
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then detected using specific antibodies.
-
Materials:
-
Cultured cells.
-
Test compounds (IMiDs or PROTACs).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
-
-
Protocol:
-
Cell Treatment: Plate cells and treat with a dose-range of the test compound for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Conclusion and Future Perspectives
The journey from the complex history of Thalidomide to the rational design of CRBN-recruiting PROTACs exemplifies a paradigm shift in drug discovery. The elucidation of the "molecular glue" mechanism of IMiDs has not only provided a deeper understanding of their therapeutic effects but has also furnished a powerful tool for the development of a new class of therapeutics based on targeted protein degradation. The ability to hijack the cellular ubiquitin-proteasome system to eliminate specific disease-causing proteins opens up possibilities for targeting proteins previously considered "undruggable."
Future research in this field will likely focus on several key areas: the discovery of novel E3 ligase ligands to expand the repertoire of PROTACs and overcome potential resistance mechanisms; the development of more sophisticated linkers to fine-tune the properties of PROTACs; and the exploration of new therapeutic areas beyond oncology where targeted protein degradation could be beneficial. The continued integration of structural biology, computational modeling, and advanced biochemical and cellular assays will be crucial in driving the next wave of innovation in this exciting and rapidly evolving field.
References
- 1. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 3. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.jp]
- 4. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 5. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. promega.com [promega.com]
- 8. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Baylor College of Medicine patents new BTK, IKZF1 and IKZF3 degradation inducers | BioWorld [bioworld.com]
- 14. Orthogonal IMiD-Degron Pairs Induce Selective Protein Degradation in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Signaling Pathway: PROTAC-Mediated Protein Degradation
An overview of the synthesis of pomalidomide-piperazine Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to degrade specific proteins by coopting the cell's ubiquitin-proteasome system.[1][2] These PROTACs consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] Pomalidomide is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN), a component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[3][4] The piperazine moiety often serves as a versatile component of the linker, connecting pomalidomide to the POI-binding ligand.
This document provides a detailed protocol for the synthesis of a key intermediate, a this compound conjugate, which can then be elaborated into a final PROTAC molecule. It also outlines the biological mechanism of action and the experimental workflow.
Pomalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase.[5] The pomalidomide part of the PROTAC binds to CRBN, while the other end binds to the target protein.[3] This formation of a ternary complex (Target Protein-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[3][6] This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome, effectively removing it from the cell.[3][6] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[7]
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocol: Synthesis of a this compound Intermediate
This protocol details the synthesis of a Boc-protected this compound intermediate via a nucleophilic aromatic substitution (SNAr) reaction. This common intermediate can be deprotected and coupled to various linkers and ligands for a target protein. The synthesis starts from 4-fluorothalidomide, which is reacted with Boc-piperazine.[8][9]
Materials and Reagents:
-
4-Fluorothalidomide
-
tert-butyl piperazine-1-carboxylate (Boc-piperazine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve 4-fluorothalidomide (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq) in DMSO or DMF (to a concentration of approx. 0.2 M).
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Reaction : Stir the mixture at 90 °C under a nitrogen atmosphere. Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 12-24 hours.[10]
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.[11]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3]
-
Purification : Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the pure Boc-protected this compound product.[3]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of the this compound intermediate. Actual yields may vary depending on the specific reaction scale and conditions.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| SNAr Coupling | 4-Fluorothalidomide, Boc-piperazine, DIPEA | DMSO or DMF | 90 | 12-24 | 60-85%[10] |
Experimental Workflow
The overall workflow for the synthesis of the this compound intermediate is a straightforward process involving a single key chemical transformation followed by extraction and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide-Piperazine Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of pomalidomide-piperazine conjugates. This linker chemistry is fundamental in the development of Proteolysis Targeting Chimeras (PROTACs), where pomalidomide acts as a ligand to recruit the E3 ubiquitin ligase Cereblon (CRBN), and piperazine serves as a common linker component for attachment to a target protein ligand.
Introduction to Pomalidomide-Based PROTACs
Pomalidomide, an immunomodulatory imide drug (IMiD), has gained significant traction in the field of targeted protein degradation.[1][2] It functions as a potent recruiter of the CRBN E3 ubiquitin ligase.[3][4] In a PROTAC molecule, pomalidomide is connected via a linker to a ligand that binds to a protein of interest (POI). This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1] Pomalidomide is often preferred over its predecessor, thalidomide, due to its higher binding affinity for CRBN, which can result in more efficient protein degradation.[1] The amino group on the phthalimide ring of pomalidomide provides a versatile attachment point for the linker, allowing for diverse chemical architectures without compromising its binding to CRBN.[1]
Linker Chemistry: The Role of Piperazine
The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex. Piperazine is a commonly employed linker moiety due to its favorable physicochemical properties and its straightforward incorporation into synthetic routes. It can be readily functionalized to connect to both the pomalidomide core and the target protein ligand.
The most prevalent and efficient method for conjugating piperazine-containing linkers to pomalidomide is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4-fluorothalidomide with the amine of the piperazine linker.[2][5]
Signaling Pathway of Pomalidomide-Induced Protein Degradation
Pomalidomide exerts its therapeutic effects by hijacking the cell's natural protein disposal system. It binds to Cereblon (CRBN), which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[6][7] This complex also includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1, also known as RBX1).[6][7] The binding of pomalidomide to CRBN allosterically modifies the substrate-binding pocket, leading to the recruitment of "neosubstrates" that are not the natural targets of CRBN. In the context of its immunomodulatory and anti-myeloma activity, these neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6] The CRL4-CRBN complex then polyubiquitinates these transcription factors, marking them for degradation by the 26S proteasome.
Experimental Workflow for this compound Conjugate Synthesis and Characterization
The overall process for generating and validating a this compound conjugate for PROTAC development involves several key stages, from initial synthesis to final biological evaluation.
Quantitative Data Summary
The following table summarizes the yields of pomalidomide-linker conjugates synthesized via the SNAr reaction between 4-fluorothalidomide and various amine-containing linkers. The data is adapted from Brownsey et al., who demonstrated that secondary amines and optimized reaction conditions can lead to high-yield synthesis.[2]
| Entry | Amine Linker | Product | Yield (%) |
| 1 | Propargylamine | 2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione | 81 |
| 2 | 3-aminopropan-1-ol | 2-(2,6-dioxopiperidin-3-yl)-4-((3-hydroxypropyl)amino)isoindoline-1,3-dione | 85 |
| 3 | 2-aminoethanol | 2-(2,6-dioxopiperidin-3-yl)-4-((2-hydroxyethyl)amino)isoindoline-1,3-dione | 79 |
| 4 | N-Boc-ethylenediamine | tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)carbamate | 89 |
| 5 | N-Boc-piperazine | tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)piperazine-1-carboxylate | 95 |
| 6 | Piperazine | 4-(piperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 91 |
| 7 | Homopiperazine | 4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 88 |
| 8 | N-methylpiperazine | 4-(4-methylpiperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 92 |
| 9 | Morpholine | 4-morpholino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 96 |
Experimental Protocols
Protocol 1: Synthesis of this compound Conjugate via SNAr Reaction
This protocol describes a general method for the nucleophilic aromatic substitution (SNAr) reaction to conjugate a piperazine-containing linker to 4-fluorothalidomide.
Materials:
-
4-Fluorothalidomide
-
Piperazine-containing linker (e.g., N-Boc-piperazine) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-fluorothalidomide (1.0 equivalent).
-
Add anhydrous DMSO to dissolve the 4-fluorothalidomide (concentration of ~0.2 M is recommended).
-
Add the piperazine-containing linker (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90-130 °C and stir vigorously. The optimal temperature may depend on the specific amine linker used.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
Note: The use of DMSO as a solvent is recommended over DMF to avoid the formation of byproducts resulting from the decomposition of DMF at high temperatures in the presence of amines.[2]
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines the purification of the crude this compound conjugate using silica gel flash chromatography.
Materials:
-
Crude this compound conjugate
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for elution (e.g., Hexanes and Ethyl Acetate)
-
Flash chromatography system or glass column
-
Compressed air or pump
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Determine a suitable solvent system by TLC analysis of the crude product. A common mobile phase is a gradient of ethyl acetate in hexanes. The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation.
-
Column Packing:
-
Dry pack the column with silica gel.
-
Wet the silica gel with the initial, low-polarity mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Ensure the silica gel is well-packed and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound conjugate.
-
Protocol 3: Characterization by HPLC and NMR
This protocol provides general guidelines for the characterization of the purified conjugate.
A. High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%) and increase it linearly to a high percentage (e.g., 95-100%) over 15-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where pomalidomide absorbs (e.g., 220-270 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of the purified conjugate in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition.
-
Inject the sample onto the HPLC system and run the gradient method.
-
Analyze the resulting chromatogram for purity and retention time.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified conjugate in about 0.6-0.7 mL of a deuterated solvent, typically DMSO-d6, as pomalidomide and its conjugates are often soluble in it.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a 1H NMR spectrum to confirm the presence of characteristic peaks for both the pomalidomide and piperazine linker moieties.
-
Acquire a 13C NMR spectrum to further confirm the carbon framework of the conjugate.
-
Other 2D NMR experiments (e.g., COSY, HSQC) can be performed for more detailed structural elucidation if necessary.
By following these detailed application notes and protocols, researchers can confidently synthesize, purify, and characterize this compound conjugates for their application in the development of novel PROTACs and other targeted therapeutics.
References
- 1. CN105866297B - A kind of HPLC analytical method of the pomalidomide in relation to substance - Google Patents [patents.google.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous separation and quantification of pomalidomide chiral impurity using reversed phase–ultra-high-performance liquid chromatography method - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 5. orgsyn.org [orgsyn.org]
- 6. ionsource.com [ionsource.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: A Step-by-Step Guide to Synthesizing Pomalidomide-Piperazine PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] Pomalidomide is a well-established and highly effective ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a popular choice for PROTAC design.[1][3]
The linker component is critical, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.[4] Incorporating a piperazine moiety into the linker is a widely used strategy to impart rigidity and improve aqueous solubility, which can enhance the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][6][7] This guide provides a detailed protocol for the modular synthesis of Pomalidomide-piperazine PROTACs, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
The fundamental role of a Pomalidomide-based PROTAC is to act as a molecular bridge, inducing proximity between a target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the target protein's surface.[7] This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, effectively removing it from the cell.[1][8]
Caption: PROTAC mechanism of action from ternary complex formation to degradation.
General Synthetic Strategy
The synthesis of this compound PROTACs is typically achieved through a convergent, modular approach. This involves three main stages:
-
Synthesis of the this compound Intermediate: A pomalidomide precursor is functionalized with a protected piperazine ring.
-
Deprotection: The protecting group on the piperazine is removed to reveal a reactive secondary amine.
-
Final Coupling: The this compound moiety is coupled to a pre-synthesized fragment containing the desired linker and the ligand for the protein of interest (POI).
This strategy allows for the rapid generation of PROTAC libraries by varying the linker-POI component.[9]
Caption: General workflow for the modular synthesis of this compound PROTACs.
Experimental Protocols
The following protocols describe a representative synthesis of a this compound PROTAC.
Protocol 1: Synthesis of tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)piperazine-1-carboxylate (Protected Intermediate)
This step involves a nucleophilic aromatic substitution (SNAr) reaction to attach the piperazine ring to the pomalidomide core.[10][11]
-
Materials:
-
4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Fluoro-pomalidomide, 1.0 eq)
-
tert-butyl piperazine-1-carboxylate (Boc-piperazine, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of fluoro-pomalidomide in DMSO, add Boc-piperazine and DIPEA.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the desired protected intermediate.
-
Protocol 2: Synthesis of 4-(piperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Reactive Intermediate)
This step removes the Boc protecting group to expose the piperazine amine for the final coupling reaction.
-
Materials:
-
Protected Intermediate from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA, 10-20 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the protected intermediate in DCM.
-
Add TFA dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting TFA salt is often used directly in the next step without further purification. If necessary, it can be neutralized with a mild base.
-
Protocol 3: Synthesis of Final this compound PROTAC
This final step involves an amide bond formation to connect the this compound core to the POI-targeting ligand via a linker.[5]
-
Materials:
-
Reactive Intermediate from Protocol 2 (1.0 eq)
-
Linker-POI fragment with a terminal carboxylic acid (1.0 eq)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0-4.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Linker-POI fragment and HATU in DMF. Stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add a solution of the Reactive Intermediate in DMF, followed by DIPEA.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC product using preparative reverse-phase HPLC.
-
Characterize the final compound by LC-MS, ¹H NMR, and HRMS.
-
Caption: Logical relationship of the three-stage synthesis protocol.
Data Presentation
Table 1: Representative Yields for Synthesis Steps
The following table summarizes typical yields for the key synthetic steps outlined above. Actual yields may vary depending on the specific substrates, reaction conditions, and scale.
| Step | Reaction Type | Typical Yield (%) | Reference |
| 1. This compound-Boc Synthesis | SNAr | 75 - 90% | [9] |
| 2. Boc Deprotection | Acid-mediated cleavage | >95% | General knowledge |
| 3. Final PROTAC Coupling | Amide bond formation (HATU) | 30 - 60% | [5] |
Table 2: Representative Biological Activity of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).[1]
| PROTAC ID | Target Protein | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ZQ-23 | HDAC8 | Alkyl chain | 147 | 93 | [12] |
| Compound 34 | BRD4 | Piperazine-containing | < 10 | > 90 | [4] |
| GP101 | PI3K/mTOR | Piperazine-containing | 3.2 (PI3K) | > 95 | [13] |
| Degrader-1 | STAT3 | Piperazine-containing | 25 | > 90 | [14] |
Note: The data for compounds 34, GP101, and Degrader-1 are representative examples illustrating the high potency achievable with piperazine-containing linkers.
Conclusion
The modular synthetic route presented provides a reliable and flexible platform for the development of novel this compound PROTACs. The use of a piperazine-containing intermediate allows for late-stage diversification, enabling the rapid synthesis of compound libraries to screen for optimal linker composition and length. By following these protocols, researchers can efficiently generate and evaluate new targeted protein degraders for a wide range of therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes: Pomalidomide-Piperazine in the Development of PROTACs for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pomalidomide-piperazine as a versatile E3 ligase ligand for the development of Proteolysis Targeting Chimeras (PROTACs) in cancer research. This document includes detailed experimental protocols for the synthesis, characterization, and evaluation of this compound-based PROTACs, along with a summary of their application in targeting key cancer-driving proteins.
Introduction to this compound PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent degradation of the POI by the proteasome.
Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The incorporation of a piperazine moiety to the pomalidomide scaffold provides a readily functionalizable handle for linker attachment, making this compound a valuable building block for PROTAC synthesis.[1][2] This allows for the covalent attachment of a ligand for a specific cancer-associated protein, creating a PROTAC that can effectively target that protein for degradation. The piperazine group offers a rigid and synthetically accessible point for linker diversification, which is crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[3][4]
Mechanism of Action
The mechanism of action of a this compound based PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Applications in Targeting Oncogenic Proteins
This compound based PROTACs have been successfully developed to target a range of oncogenic proteins implicated in various cancers.
B-Raf Degraders
Mutations in the B-Raf kinase are prevalent in several cancers, including melanoma. Pomalidomide-based PROTACs have been synthesized to effectively degrade B-Raf, leading to the induction of apoptosis in cancer cells.[2][5] One such PROTAC, compound 2 from a study by Chen et al., demonstrated potent anticancer activity in MCF-7 breast cancer cells.[5]
| Compound | Target | Cell Line | IC50 | Reference |
| Compound 2 | B-Raf | MCF-7 | 2.7 µM | [5] |
EGFR Degraders
The Epidermal Growth Factor Receptor (EGFR) is a key target in non-small cell lung cancer. Pomalidomide-based PROTACs have been designed to degrade both wild-type and mutant forms of EGFR.[6][7] For instance, compound 16 in a recent study showed significantly greater potency than the inhibitor erlotinib in multiple cancer cell lines and effectively degraded EGFR.[6][7]
| Compound | Target | Cell Line | IC50 (µM) | Dmax (%) | Reference |
| Compound 16 | EGFR (WT) | MCF-7 | 0.10 | 96 | [6][7] |
| HepG-2 | 4.34 | [6] | |||
| HCT-116 | 5.04 | [6] | |||
| A549 | 7.18 | [6] | |||
| Compound 16 | EGFR (T790M) | - | 4.02 | [6][7] |
PI3K/mTOR Dual-Targeting Degraders
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. Dual-targeting PROTACs that can simultaneously degrade PI3K and mTOR have been developed using pomalidomide as the E3 ligase ligand.[8] These degraders have shown the potential to overcome resistance mechanisms associated with single-target inhibitors.
| Compound | Target | Cell Line | DC50 | Reference |
| GP262 | PI3K/mTOR | MDA-MB-231 | 42.23–227.4 nM (PI3K), 45.4 nM (mTOR) | [8] |
KRAS G12C Degraders
Mutations in the KRAS oncogene, particularly G12C, have been notoriously difficult to target. Pomalidomide-based PROTACs have emerged as a promising strategy to degrade this challenging oncoprotein.[9][10] Compound KP-14, for example, has been shown to effectively and selectively degrade KRAS G12C in cancer cells.[9][10]
| Compound | Target | Cell Line | DC50 | Reference |
| KP-14 | KRAS G12C | NCI-H358 | ~1.25 µM | [9][10] |
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of this compound based PROTACs.
General Synthesis of a this compound Based PROTAC
This protocol describes a general method for conjugating a protein of interest (POI) ligand to a this compound building block.
Materials:
-
This compound
-
POI ligand with a linker terminating in a carboxylic acid
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
To a solution of the POI ligand-linker-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final PROTAC.
Western Blot Analysis of Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a this compound based PROTAC.[11][12]
Materials:
-
Cancer cell line expressing the target protein
-
This compound PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]
Cell Viability (MTT) Assay
This protocol is for assessing the effect of a this compound based PROTAC on cancer cell viability.[1][13][14]
Materials:
-
Cancer cell line
-
This compound PROTAC
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.
Conclusion
This compound is a highly valuable and versatile building block for the development of PROTACs in cancer research. Its ability to effectively recruit the CRBN E3 ligase, combined with the synthetic tractability of the piperazine linker attachment point, has enabled the creation of potent degraders for a variety of challenging cancer targets. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel this compound based PROTACs for the advancement of cancer therapeutics.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Pomalidomide-Piperazine-Based Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of proteins previously considered "undruggable."[1][2][3] These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5] Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently incorporated into PROTAC design.[6][7][8] The inclusion of a piperazine moiety can serve as a versatile linker or a point of attachment for the target-binding ligand, offering favorable physicochemical properties.[5][9]
These application notes provide a comprehensive guide for the experimental design and execution of degradation studies involving Pomalidomide-piperazine-based PROTACs. We will use a hypothetical PROTAC, "Pom-pip-BTK," which targets Bruton's tyrosine kinase (BTK) for degradation, as an illustrative example. BTK is a crucial component of the B-cell receptor signaling pathway and a validated target in various B-cell malignancies.
Principle of Technology
The mechanism of action for this compound-based PROTACs involves the formation of a ternary complex between the target protein (e.g., BTK), the PROTAC molecule, and the CRBN E3 ubiquitin ligase.[5][6] This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[6][10] The Pomalidomide component of the PROTAC binds to CRBN, while the other end of the molecule, connected via a piperazine-containing linker, binds to the target protein.
Signaling Pathway: BTK Degradation
The degradation of BTK by Pom-pip-BTK is expected to downregulate the B-cell receptor signaling pathway, which is constitutively active in many B-cell cancers. This pathway is critical for B-cell proliferation, survival, and differentiation.
Caption: PROTAC-mediated degradation of BTK and its effect on B-cell receptor signaling.
Experimental Protocols
A systematic evaluation of a this compound-based PROTAC involves a series of in vitro assays to determine its efficacy and mechanism of action.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating a novel PROTAC degrader.
Caption: A typical experimental workflow for the evaluation of a PROTAC degrader.
Protocol 1: Cell Viability Assay
This protocol is to determine the effect of Pom-pip-BTK on the proliferation of cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., TMD8, Ramos)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Pom-pip-BTK stock solution (in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or Cell Counting Kit-8 (CCK-8)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of Pom-pip-BTK in the cell culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Treat the cells with varying concentrations of Pom-pip-BTK and a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Perform the cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® or CCK-8).[4][11]
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Protocol 2: Western Blot for BTK Degradation
This protocol is to quantify the degradation of BTK protein following treatment with Pom-pip-BTK.[1]
Materials:
-
Target cancer cell lines
-
Pom-pip-BTK
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[12]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of Pom-pip-BTK for different time points (e.g., 2, 4, 8, 16, 24 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.[12]
-
Determine the protein concentration of each lysate using a BCA assay.[13]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualize the protein bands using an ECL substrate and an imaging system.[14]
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Protocol 3: Ubiquitination Assay
This protocol is to confirm that Pom-pip-BTK induces the ubiquitination of BTK.[10]
Materials:
-
Target cancer cell lines
-
Pom-pip-BTK
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Anti-BTK antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Treat cells with Pom-pip-BTK in the presence or absence of a proteasome inhibitor (MG132) for a short duration (e.g., 2-4 hours). The proteasome inhibitor will allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells and perform immunoprecipitation of BTK using an anti-BTK antibody and protein A/G agarose beads.
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot as described in Protocol 2, using an anti-ubiquitin antibody to detect ubiquitinated BTK. A smear of high-molecular-weight bands will indicate polyubiquitination.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Efficacy of Pom-pip-BTK
| Cell Line | Target | IC50 (nM) | DC50 (nM) | Dmax (%) |
| TMD8 | BTK | 15.2 | 5.8 | 92 |
| Ramos | BTK | 25.7 | 10.1 | 88 |
Table 2: Time-Dependent Degradation of BTK in TMD8 Cells Treated with 10 nM Pom-pip-BTK
| Time (hours) | BTK Protein Level (% of Control) |
| 0 | 100 |
| 2 | 75 |
| 4 | 42 |
| 8 | 18 |
| 16 | 8 |
| 24 | 9 |
Table 3: Concentration-Dependent Degradation of BTK in TMD8 Cells (24-hour treatment)
| Pom-pip-BTK (nM) | BTK Protein Level (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 5 | 52 |
| 10 | 15 |
| 50 | 8 |
| 100 | 9 |
Conclusion
These application notes provide a framework for the systematic evaluation of this compound-based PROTACs. By following these detailed protocols, researchers can effectively characterize the degradation efficiency, mechanism of action, and cellular effects of their novel PROTAC molecules, thereby accelerating the drug discovery and development process. The provided examples with the hypothetical Pom-pip-BTK degrader serve as a practical guide for applying these methods in a real-world research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. PROTAC Design [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-techne.com [bio-techne.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Pomalidomide-Piperazine Linker Attachment Strategies
For Researchers, Scientists, and Drug Development Professionals.
This document provides detailed application notes and protocols for the synthesis of pomalidomide-piperazine linkers, which are critical components in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, and piperazine-containing linkers are frequently employed to impart rigidity and favorable physicochemical properties to the PROTAC molecule.[1][2]
Two primary strategies for attaching piperazine-based linkers to the pomalidomide scaffold are presented: Nucleophilic Aromatic Substitution (SNAr) and Amide Bond Formation . This guide offers detailed experimental protocols, quantitative data for comparison, and visualizations to aid in the rational design and synthesis of pomalidomide-based PROTACs.
Overview of this compound Linker Attachment Strategies
The selection of a suitable linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] Piperazine moieties are often incorporated into linkers to provide a degree of rigidity, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1] The two most common strategies for conjugating piperazine-containing linkers to pomalidomide are:
-
Nucleophilic Aromatic Substitution (SNAr): This approach typically involves the reaction of a piperazine derivative with a pomalidomide precursor bearing a suitable leaving group, most commonly 4-fluorothalidomide. This method directly attaches the piperazine nitrogen to the phthalimide ring of pomalidomide.[4][5][6][7]
-
Amide Bond Formation: This strategy involves coupling a pomalidomide derivative containing a carboxylic acid or an amine functionality with a piperazine linker possessing a complementary reactive group. This results in an amide bond connecting the pomalidomide moiety to the piperazine linker.[8][9]
Quantitative Data Presentation
The following tables summarize quantitative data from published literature, comparing the yields of this compound conjugates prepared via SNAr and amide bond formation. These data can guide the selection of the most efficient synthetic route for a desired PROTAC.
Table 1: Yields of this compound Conjugates via Nucleophilic Aromatic Substitution (SNAr)
| Piperazine Derivative | Reaction Conditions | Yield (%) | Reference |
| Boc-piperazine | DIPEA, DMSO, 90 °C, 16 h | 81 | [6] |
| N-(2-Aminoethyl)piperazine | DIPEA, DMSO, 90 °C, 16 h | 43 | [6] |
| Homopiperazine | DIPEA, DMSO, 90 °C, 16 h | 75 | [6] |
| N-Methylpiperazine | DIPEA, DMSO, 90 °C, 16 h | 78 | [6] |
Table 2: Yields of this compound Conjugates via Amide Bond Formation
| Pomalidomide Derivative | Piperazine Linker | Coupling Reagents | Yield (%) | Reference |
| Pomalidomide-C2-COOH | Boc-piperazine | HATU, DIPEA, DMF | ~60-70 | [8] |
| 4-Aminopomalidomide | Piperazine-C4-COOH | EDC, HOBt, DMF | ~50-60 | [9] |
*Note: Yields are estimated based on general procedures described in the cited literature and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The following are detailed, step-by-step protocols for the two primary this compound linker attachment strategies.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Fluorothalidomide with Boc-Piperazine
This protocol describes the synthesis of a key intermediate where a Boc-protected piperazine is attached to the pomalidomide scaffold. The Boc protecting group can be subsequently removed to allow for further linker elaboration.
Materials:
-
4-Fluorothalidomide
-
Boc-piperazine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add Boc-piperazine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 90 °C for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound-Boc conjugate.
Protocol 2: Amide Bond Formation between Pomalidomide-C2-COOH and Boc-Piperazine
This protocol details the coupling of a pomalidomide derivative functionalized with a carboxylic acid to a Boc-protected piperazine linker.
Materials:
-
Pomalidomide-C2-carboxylic acid
-
Boc-piperazine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of pomalidomide-C2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add Boc-piperazine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in these application notes.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pomalidomide-Piperazine for Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-piperazine is a pivotal chemical scaffold in the development of novel therapeutics, particularly in the realm of targeted protein degradation. As a derivative of pomalidomide, it functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. The integrated piperazine moiety provides a versatile attachment point for linkers, enabling the creation of Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to bring a target protein into proximity with the E3 ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This powerful strategy offers a path to address disease-causing proteins that have been traditionally challenging to target with conventional inhibitors.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based therapeutics.
Mechanism of Action: Targeted Protein Degradation
Pomalidomide-based PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The this compound portion of the PROTAC binds to the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The other end of the PROTAC, featuring a "warhead" ligand, simultaneously binds to the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Signaling pathway of this compound based PROTACs.
Data Presentation: Efficacy of this compound Based PROTACs
The following tables summarize quantitative data for representative PROTACs utilizing a this compound core to target various proteins implicated in disease.
| Target Protein | PROTAC Name/Identifier | Cell Line | IC50 (Cytotoxicity/Inhibition) | DC50 (Degradation) | Dmax (Maximal Degradation) | Reference |
| STAT3 | SDL-1 | Gastric Cancer Cells | Not Reported | Not Reported | Not Reported | [1][2] |
| EGFR | Compound 16 | A549 | 0.10 µM (EGFRwt kinase) | 32.9 nM | 96% | [3] |
| BRD4 | ARV-825 | MM1.S | 5.66 - 91.98 nM (viability) | Not Reported | Not Reported | [4][5] |
| BRD4 | Compound 21 | THP-1 | 0.81 µM (viability) | Not Reported | Not Reported | [6] |
| HDAC8 | ZQ-23 | Not Specified | Not Reported | 147 nM | 93% | [7] |
| B-Raf | Compound 2 | MCF-7 | 2.7 µM (viability) | Not Reported | Not Reported | [8] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Linker Conjugate
This protocol describes a general method for synthesizing a this compound derivative, which can then be conjugated to a target-binding ligand. This is a crucial first step in the generation of a PROTAC.
Materials:
-
4-Fluorothalidomide
-
Piperazine
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add piperazine (1.1 equivalents) and DIPEA (3 equivalents).
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol to afford the desired this compound product.
Protocol 2: PROTAC Synthesis via Amide Coupling
This protocol outlines the conjugation of the this compound linker to a target-binding ligand possessing a carboxylic acid moiety.
Materials:
-
This compound derivative (from Protocol 1)
-
Target-binding ligand with a carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the target-binding ligand (1 equivalent) in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the this compound derivative (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the final PROTAC molecule by reverse-phase HPLC.
Protocol 3: Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the degradation of the target protein induced by the PROTAC.
Materials:
-
Cancer cell line of interest
-
This compound based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours). Include a positive control with the PROTAC and a proteasome inhibitor.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system and quantify the band intensities to determine the extent of protein degradation.
Experimental Workflow and Logic
The development of a novel this compound based therapeutic follows a logical progression from chemical synthesis to biological validation.
Caption: A typical experimental workflow for developing novel therapeutics.
References
- 1. Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Targeting Chimeric Molecules Specific for Bromodomain and Extra-terminal Motif Family Proteins are Active Against Pre-Clinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Plate Synthesis of Pomalidomide-Piperazine PROTAC Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Pomalidomide, an immunomodulatory drug, is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][3] This interaction is harnessed in PROTAC design to bring a POI into proximity with the E3 ligase machinery, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[4][5]
The linker component of a PROTAC is critical and significantly influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting degradation efficiency. Piperazine-containing linkers are frequently employed in PROTAC design as they can enhance rigidity and improve aqueous solubility upon protonation.[6] The modular nature of PROTACs lends itself to the rapid generation of compound libraries to explore the structure-activity relationship (SAR) of different linkers and their attachment points.[7]
This document provides detailed protocols and application notes for the on-plate synthesis of Pomalidomide-piperazine PROTAC libraries, a method that facilitates high-throughput synthesis and screening of novel protein degraders.[8][9]
Signaling Pathway: Pomalidomide-Based PROTAC Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the cell's ubiquitin-proteasome system. The Pomalidomide moiety binds to the CRBN E3 ligase, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[4][5]
Caption: Mechanism of Pomalidomide-PROTAC-mediated protein degradation.
Experimental Workflow: On-Plate Library Synthesis
The on-plate synthesis strategy allows for the parallel synthesis of a PROTAC library in a multi-well plate format. This is typically achieved by reacting a common Pomalidomide-linker intermediate with a library of diverse POI ligands, or vice versa. The following workflow outlines the key steps for generating a this compound PROTAC library.
Caption: Workflow for on-plate synthesis of a PROTAC library.
Experimental Protocols
Protocol 1: Synthesis of Amine-Terminated this compound Linker
This protocol describes the synthesis of a key intermediate where Pomalidomide is functionalized with a piperazine linker that has a terminal amine, ready for coupling to POI ligands.
Materials:
-
4-Fluorothalidomide
-
N-Boc-piperazine
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of Boc-protected this compound.
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add N-Boc-piperazine (1.1 eq) and DIPEA (3.0 eq).[10]
-
Heat the reaction mixture to 90 °C and stir for 16-24 hours.[10]
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.
-
-
Step 2: Boc Deprotection.
-
Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize excess TFA.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final amine-terminated this compound linker.
-
Protocol 2: On-Plate Amide Coupling for PROTAC Library Synthesis
This protocol outlines the procedure for the parallel synthesis of a PROTAC library in a 96-well plate format using the amine-terminated this compound linker and a library of carboxylic acid-functionalized POI ligands.[9]
Materials:
-
Amine-terminated this compound linker (from Protocol 1)
-
Library of carboxylic acid-functionalized POI ligands
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMSO
-
96-well reaction block/plate
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the amine-terminated this compound linker in anhydrous DMSO (e.g., 100 mM).
-
Prepare stock solutions of each POI ligand (with a terminal carboxylic acid) in anhydrous DMSO in a separate 96-well plate (e.g., 100 mM).
-
Prepare stock solutions of HATU and DIPEA in anhydrous DMSO (e.g., 400 mM and 800 mM, respectively).
-
-
On-Plate Reaction Setup:
-
In a new 96-well reaction plate, aliquot the POI ligand stock solutions (e.g., 20 µL, 1.0 eq) into individual wells using a multichannel pipette.
-
To each well, add the HATU stock solution (e.g., 24 µL, 1.2 eq).
-
Add the DIPEA stock solution to each well (e.g., 40 µL, 2.0 eq).
-
Initiate the reaction by adding the amine-terminated this compound linker stock solution to each well (e.g., 22 µL, 1.1 eq).
-
-
Reaction and Analysis:
-
Seal the 96-well plate and shake at room temperature for 12-16 hours.
-
After incubation, the crude reaction mixtures can be directly diluted for quality control analysis by LC-MS to confirm product formation and estimate purity.
-
For cell-based screening, the crude DMSO solutions can be further diluted to the desired final concentrations.[9]
-
Data Presentation
The successful synthesis of a PROTAC library should be confirmed by analytical techniques, primarily LC-MS. The data can be summarized in a table to provide a clear overview of the library's composition and quality.
Table 1: Representative Data for a Synthesized this compound PROTAC Library
| Well ID | POI Ligand | Calculated Mass (M+H)+ | Observed Mass (M+H)+ | Purity (%) |
| A1 | Ligand-A-COOH | 850.4 | 850.5 | >90 |
| A2 | Ligand-B-COOH | 876.3 | 876.4 | >85 |
| A3 | Ligand-C-COOH | 822.4 | 822.3 | >95 |
| ... | ... | ... | ... | ... |
| H12 | Ligand-X-COOH | 910.5 | 910.6 | >80 |
Table 2: Biological Activity Data from Primary Screening
| Well ID | PROTAC | Target Protein Degradation (DC50, nM) | Cell Viability (CC50, µM) |
| A1 | PROTAC-A | 50 | >10 |
| A2 | PROTAC-B | 120 | >10 |
| A3 | PROTAC-C | 25 | >10 |
| ... | ... | ... | ... |
| H12 | PROTAC-X | >1000 | >10 |
Conclusion
The on-plate synthesis of this compound PROTAC libraries offers a robust and efficient platform for the rapid discovery of novel protein degraders. By combining modular chemical synthesis with high-throughput screening, researchers can accelerate the exploration of PROTAC chemical space and identify promising lead candidates for further development. The protocols and workflows presented here provide a foundational guide for implementing this powerful strategy in drug discovery programs.
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pomalidomide-Piperazine PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the optimization of linker length for Pomalidomide-piperazine Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a this compound PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the Pomalidomide moiety (which binds to the E3 ubiquitin ligase Cereblon) and the warhead (which binds to the target protein of interest). Its primary function is to bring the target protein and the E3 ligase into close proximity to facilitate the formation of a stable and productive ternary complex.[1][2] This complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[3][4] An improperly designed linker can lead to suboptimal degradation due to steric hindrance or an unstable ternary complex.[1]
Q2: How does the piperazine moiety in the linker specifically influence PROTAC properties?
A2: The incorporation of a piperazine ring into the PROTAC linker offers several advantages. It imparts a degree of rigidity to the linker, which can help in pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[5][6] Piperazine is also a protonable group, which can enhance the solubility of the PROTAC molecule.[4][7] However, the pKa of the piperazine ring is sensitive to nearby chemical groups, and slight modifications can alter its protonation state and, consequently, its beneficial effects.[3][4]
Q3: How does linker length impact the efficacy of a this compound PROTAC?
A3: Linker length is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair.[8][9]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][8]
-
Too long: A linker that is too long can result in excessive flexibility and an unstable ternary complex, leading to inefficient ubiquitination.[1][8] It can also contribute to the "hook effect," where degradation efficiency decreases at higher PROTAC concentrations due to the formation of non-productive binary complexes.[8][10][11]
Finding the optimal linker length, often referred to as the "sweet spot," is crucial for maximizing degradation efficacy.[1]
Q4: What is the "hook effect" and how can linker optimization help mitigate it?
A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency of the target protein decreases at high concentrations.[8][10] This occurs because an excess of the PROTAC molecule leads to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex required for degradation.[8][10] A well-designed linker can enhance the stability and cooperativity of the ternary complex, making its formation more favorable over binary complexes, which can help to mitigate the severity of the hook effect.[10][11]
Troubleshooting Guide
Problem 1: My this compound PROTAC binds to the target protein and Cereblon in binary assays, but I don't observe any target degradation.
This is a common issue that often points to problems with the formation of a productive ternary complex.[10]
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length | Synthesize a library of PROTACs with varying piperazine-containing linker lengths (e.g., varying the number of PEG or alkyl units) to identify the optimal length for ternary complex formation.[8] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues are not accessible for ubiquitination. Redesign the linker to alter the relative orientation of the target protein and E3 ligase.[10] |
| Poor Physicochemical Properties | The linker may be contributing to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target. Modify the linker to improve its physicochemical properties, for instance by altering the number of polar groups.[10] |
Problem 2: I am observing a significant "hook effect" with my PROTAC.
As discussed in the FAQs, the hook effect is concentration-dependent. Linker design can play a role in mitigating this phenomenon.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Design | The current linker may not be promoting positive cooperativity in ternary complex formation.[8] |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes.[8] |
| Mitigation Strategy | Synthesize PROTACs with more rigid linkers, such as those incorporating alkynes or other cyclic structures in addition to the piperazine, to pre-organize the molecule into a conformation that favors ternary complex formation.[6][10] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein. The following tables summarize representative data illustrating the impact of linker length on degradation efficacy for different targets using Pomalidomide-based PROTACs.
Table 1: Effect of Linker Length on BTK Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BTK-1 | PEG | 12 | >1000 | <10 |
| BTK-2 | PEG | 15 | 150 | 65 |
| BTK-3 | PEG-Piperazine-Alkyl | 18 | 25 | >90 |
| BTK-4 | PEG | 21 | 120 | 70 |
Data synthesized from published literature for illustrative purposes.[12]
Table 2: Effect of Linker Length on EGFR Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| EGFR-1 | Alkyl | 10 | 500 | 40 |
| EGFR-2 | Alkyl-Piperazine | 13 | 80 | 85 |
| EGFR-3 | Alkyl | 16 | 200 | 60 |
| EGFR-4 | Alkyl-Piperazine | 19 | 450 | 45 |
Data synthesized from published literature for illustrative purposes.[12]
Experimental Protocols
Protocol 1: Synthesis of a this compound PROTAC
This protocol describes a general multi-step synthesis to generate a PROTAC with a this compound linker.
-
Synthesis of Pomalidomide-Linker Intermediate:
-
To a solution of Pomalidomide (1.0 eq) in anhydrous DMF, add a suitable piperazine-containing linker with a reactive functional group (e.g., a primary amine or an azide) (1.1 eq) and a coupling agent like HATU (1.2 eq) and DIPEA (3.0 eq).[5]
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
-
Conjugation to the Warhead:
-
Dissolve the Pomalidomide-linker intermediate (1.0 eq) and the warhead (ligand for the target protein) with a compatible reactive handle (e.g., a carboxylic acid or alkyne) (1.0 eq) in an appropriate solvent like DMF.
-
If performing an amide coupling, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
If performing a click chemistry reaction (e.g., CuAAC), add a copper(I) source and a reducing agent.[13]
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and HRMS.[13]
-
Protocol 2: Western Blot for Target Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[8]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[2]
-
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with Pomalidomide-Piperazine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Pomalidomide and its piperazine conjugates.
Frequently Asked Questions (FAQs)
Q1: What is Pomalidomide and what are its primary solubility limitations?
Pomalidomide is a third-generation immunomodulatory drug (IMiD) approved for the treatment of multiple myeloma.[1] It is a derivative of thalidomide and functions as a molecular glue, binding to the E3 ubiquitin ligase Cereblon (CRBN).[2] This binding leads to the targeted degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for myeloma cell survival.[2][3]
A significant challenge in the preclinical and formulation development of Pomalidomide is its low aqueous solubility.[4] It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability. This poor solubility can lead to variable absorption and limited bioavailability, impacting its therapeutic efficacy.[4]
Q2: How can conjugating Pomalidomide with piperazine potentially improve its solubility?
Piperazine is a six-membered ring containing two nitrogen atoms. It is a basic molecule that is highly soluble in water.[5][6] Conjugating a poorly soluble drug like Pomalidomide with a highly soluble and ionizable moiety like piperazine can enhance the aqueous solubility of the parent compound. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, leading to the formation of a more soluble salt form. This strategy has been successfully employed to improve the solubility of other poorly soluble drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs).
Q3: Are there commercially available Pomalidomide-piperazine conjugates?
Yes, several chemical suppliers offer "this compound" conjugates.[7][8][9][10] These are often marketed as bifunctional molecules or building blocks for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where Pomalidomide acts as the E3 ligase ligand.[7][10] While their primary purpose in this context is not solubility enhancement, the inherent properties of the piperazine moiety may contribute to improved solubility compared to the parent Pomalidomide.
Q4: What are the key signaling pathways affected by Pomalidomide?
Pomalidomide's primary mechanism of action involves binding to Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[2][11] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The degradation of these transcription factors results in downstream effects, including the downregulation of c-Myc and IRF4, which ultimately leads to the apoptosis of myeloma cells.[2] Pomalidomide also exerts immunomodulatory effects by enhancing T-cell and NK-cell activity.[12]
Troubleshooting Guides
Issue 1: Pomalidomide or this compound conjugate precipitates out of aqueous solution during an experiment.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Concentration exceeds solubility limit | - Determine the empirical solubility of your specific conjugate in the experimental buffer. Start with a low concentration and gradually increase it to find the saturation point.- If a higher concentration is required, consider using a co-solvent system. However, be mindful of the potential effects of the co-solvent on your experimental system. |
| pH of the buffer | - The solubility of the piperazine conjugate is likely pH-dependent. The piperazine moiety is basic and will be more protonated and soluble at lower pH.- Determine the pKa of your conjugate and adjust the buffer pH accordingly to maintain the compound in its ionized, more soluble form. |
| Temperature fluctuations | - Ensure a constant temperature is maintained throughout the experiment. Decreases in temperature can lead to a reduction in solubility and precipitation. |
| Buffer composition | - High salt concentrations in the buffer can sometimes decrease the solubility of organic molecules (salting out).- Evaluate the solubility in different buffer systems to identify the most suitable one for your experiment. |
Issue 2: Inconsistent results in biological assays, potentially due to poor solubility.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete dissolution of the compound | - Ensure the compound is fully dissolved in the initial stock solution (e.g., in DMSO) before diluting into the aqueous experimental medium.- Use sonication or gentle warming to aid dissolution in the stock solvent. |
| Precipitation upon dilution | - When diluting the stock solution into the aqueous buffer, add the stock solution to the buffer with vigorous vortexing or stirring to avoid localized high concentrations that can lead to precipitation.- Consider a serial dilution approach to minimize the risk of precipitation. |
| Adsorption to plasticware | - Poorly soluble compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in solution.- Use low-adhesion plasticware or silanized glassware.- Include a non-ionic surfactant (e.g., Tween-20 at a very low concentration) in your buffer to reduce non-specific binding, if compatible with your assay. |
Data Presentation
Table 1: Solubility of Pomalidomide in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~15-50 mg/mL | [11] |
| Dimethylformamide (DMF) | ~10 mg/mL | [11] |
| Aqueous Buffers (pH 1.2, 4.5, 6.8) | Very low (~0.01 mg/mL) | [13] |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | [11] |
Note: The solubility of this compound conjugates will vary depending on the specific linker and salt form. It is crucial to experimentally determine the solubility of the specific conjugate being used.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the traditional and reliable shake-flask method for determining the thermodynamic solubility of a compound.
Materials:
-
Pomalidomide or this compound conjugate
-
Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the aqueous buffer. The excess solid should be visible.
-
Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment.
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method or another appropriate analytical technique.
-
Calculate the solubility of the compound in the aqueous buffer.
Mandatory Visualizations
Signaling Pathway of Pomalidomide
Caption: Pomalidomide's mechanism of action leading to myeloma cell apoptosis.
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Troubleshooting Logic for Compound Precipitation
Caption: A logical approach to troubleshooting compound precipitation.
References
- 1. Pomalidomide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. proprep.com [proprep.com]
- 8. This compound, HCl salt, 2230956-83-7 | BroadPharm [broadpharm.com]
- 9. tenovapharma.com [tenovapharma.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 12. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 13. lifechemicals.com [lifechemicals.com]
Pomalidomide-Piperazine Conjugation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on Pomalidomide-piperazine conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for conjugating Pomalidomide with a piperazine linker?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 4-fluorothalidomide (a precursor to Pomalidomide) with a piperazine-containing linker in the presence of a non-nucleophilic base.[1][2][3]
Q2: What are the key starting materials for this conjugation?
A2: The key reactants are typically 4-fluorothalidomide and a piperazine derivative that serves as the linker. A base, such as Diisopropylethylamine (DIPEA), is also required to facilitate the reaction.[1]
Q3: What analytical techniques are recommended to monitor the reaction and characterize the final product?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are essential for monitoring reaction progress, assessing purity, and confirming the mass of the conjugate.[4][5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is crucial for confirming the chemical structure of the final product.[1][2]
Q4: How can I purify the this compound conjugate?
A4: Purification is commonly achieved through flash column chromatography.[8] In some cases, multiple chromatographic steps may be necessary to remove persistent impurities.[8] An alternative purification method involves dissolving the crude product in a sulfoxide solvent (like DMSO), followed by the addition of a second solvent and an anti-solvent to induce precipitation of the purified product.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound conjugation reaction.
Issue 1: Low or No Product Yield
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. For secondary amines like piperazine, a reaction temperature of around 90°C is often optimal. Primary amines may necessitate higher temperatures, such as 130°C.[1][3] It is advisable to perform a temperature optimization screen.
-
Incorrect Solvent Choice: The choice of solvent significantly impacts reaction efficiency. Dimethyl sulfoxide (DMSO) has been shown to be a superior solvent compared to Dimethylformamide (DMF), 1,4-Dioxane, and others, resulting in higher yields.[1][3]
-
Insufficient Base: Ensure an adequate amount of a non-nucleophilic base like DIPEA is used to scavenge the HF produced during the SNAr reaction. A common practice is to use 3 equivalents of DIPEA.[1]
-
Poor Nucleophilicity of the Piperazine: If the piperazine linker is sterically hindered or has electron-withdrawing groups, its nucleophilicity may be reduced. Increasing the reaction temperature or time may help to drive the reaction forward.
Issue 2: Presence of Multiple Byproducts
Possible Causes & Solutions:
-
Solvent-Related Impurities: If using DMF as a solvent, a common byproduct can form from the transformylation of the amine linker by DMF at elevated temperatures. This liberates dimethylamine, which can competitively react with 4-fluorothalidomide.[1][8] Switching to DMSO as the solvent can mitigate this issue.[1][3]
-
Side Reactions with Primary Amines: If your piperazine linker also contains a primary amine, a side reaction can occur where the primary amine displaces the aminoglutarimide moiety of the pomalidomide scaffold.[3]
-
Acylation of the Imide Nitrogen: Under certain conditions, acylation of the imide nitrogen can occur as a side reaction.[10]
-
Dimerization: If a symmetric diamine linker is used, there is a possibility of forming homo-dimers. A one-pot synthesis strategy, carefully controlling the reaction conditions, can help minimize this.[1]
Quantitative Data Summary
The choice of solvent has a significant impact on the yield of the SNAr reaction. The following table summarizes the yields obtained with different solvents for both a primary and a secondary amine.
| Solvent | Yield with Primary Amine (%) | Yield with Secondary Amine (Piperazine derivative) (%) |
| DMSO | 54 | 94 |
| DMF | 37 | 87 |
| MeCN | 21 | 87 |
| iPrOH | 13 | 54 |
| 1,4-Dioxane | 9 | 37 |
| DCE | 8 | 26 |
Data adapted from a study on the rapid synthesis of pomalidomide-conjugates. Yields were determined by ¹H NMR.[3]
Experimental Protocols
General Protocol for this compound Conjugation via SNAr
This protocol provides a general framework for the conjugation reaction. Optimization of specific parameters may be required for different substrates.
-
Reagent Preparation: In a reaction vessel, dissolve 4-fluorothalidomide (1 equivalent) in DMSO to a concentration of 0.2 M.
-
Addition of Reactants: Add the piperazine-containing linker (1.1 equivalents) to the solution.
-
Base Addition: Add Diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.
-
Reaction Incubation: Stir the reaction mixture at an optimized temperature (e.g., 90°C for secondary amines) for a specified duration (e.g., 16 hours).[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, HPLC, or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Perform an appropriate aqueous work-up, extract the product with a suitable organic solvent, and dry the organic layer. Purify the crude product using flash column chromatography.
-
Characterization: Characterize the purified conjugate using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Troubleshooting workflow for this compound conjugation.
Caption: General scheme for the SNAr conjugation reaction.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. CN105866297B - A kind of HPLC analytical method of the pomalidomide in relation to substance - Google Patents [patents.google.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Pomalidomide-piperazine PROTACs
Welcome to the Technical Support Center for Pomalidomide-Piperazine PROTACs. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing off-target effects and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with Pomalidomide-based PROTACs?
A1: The most significant off-target effects of pomalidomide-based PROTACs involve the unintended degradation of zinc-finger (ZF) transcription factors.[1][2] This occurs because the pomalidomide moiety, which recruits the Cereblon (CRBN) E3 ligase, can independently induce the degradation of these proteins.[1][2] Off-target degradation of ZF proteins can lead to concerns about therapeutic applicability and potential long-term side effects.[1][2]
Q2: How does incorporating a piperazine linker help in minimizing these off-target effects?
A2: Studies have shown that modifying the exit vector on the pomalidomide scaffold can significantly reduce off-target degradation of ZF proteins.[1][2] Specifically, modifications at the C5 position of the phthalimide ring are particularly effective.[1][2][3][4] PROTACs with piperazine exit vectors at the C5 position have been shown to exhibit minimized off-target effects.[1][2] The piperazine group, as part of the linker, can influence the conformation of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby improving selectivity for the intended target and reducing the degradation of off-target proteins.[5]
Q3: What is the "hook effect" and how can I avoid it in my experiments?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[6] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.[6]
Q4: My this compound PROTAC is not showing any degradation of my target protein. What are the possible reasons?
A4: Several factors could contribute to a lack of degradation. These include:
-
Poor cell permeability: PROTACs are large molecules and may struggle to cross the cell membrane.
-
Inefficient ternary complex formation: The linker length and composition are critical for the formation of a stable and productive ternary complex.
-
Low expression of Cereblon (CRBN) E3 ligase in the cell line: The PROTAC relies on the presence of CRBN to function.
-
Instability of the PROTAC compound: The compound may be degrading in the cell culture medium.
It is recommended to verify target engagement and ternary complex formation using biophysical assays and to ensure the appropriate E3 ligase is expressed in your cell model.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or weak target degradation | Poor cell permeability of the PROTAC. | Modify the linker to improve physicochemical properties.[5] |
| Inefficient ternary complex formation. | Systematically vary the linker length and composition.[8] | |
| Low expression of CRBN E3 ligase. | Confirm CRBN expression in the target cells via Western Blot or qPCR.[6] | |
| PROTAC instability. | Assess the stability of the PROTAC in cell culture media over time. | |
| "Hook effect" observed (less degradation at higher concentrations) | Formation of unproductive binary complexes at high PROTAC concentrations. | Perform a detailed dose-response curve to identify the optimal concentration range for degradation.[6] |
| High cell toxicity | Off-target effects of the PROTAC. | Perform a global proteomics analysis to identify unintended degraded proteins.[9][10] |
| High concentration of the PROTAC or solvent. | Determine the cytotoxic concentration using a cell viability assay (e.g., CellTiter-Glo® or CCK-8) and use a lower, effective concentration.[6] | |
| Inconsistent Western Blot results | Poor antibody quality. | Validate the primary antibody for specificity and sensitivity. |
| Issues with protein loading or transfer. | Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading and optimize transfer conditions.[11] | |
| Discrepancy between proteomics and Western Blot data | Differences in assay sensitivity. | Use quantitative proteomics data to guide the selection of antibodies for Western Blot validation.[6] |
| Antibody cross-reactivity in Western Blot. | Confirm antibody specificity with knockout/knockdown cell lines if available.[6] |
Experimental Protocols
Global Proteomics for Off-Target Profiling (LC-MS/MS)
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
a. Cell Culture and Treatment:
-
Culture a suitable cell line to approximately 70-80% confluency.
-
Treat cells with the this compound PROTAC at its optimal degradation concentration. Include a vehicle control (e.g., DMSO) and a negative control (an inactive epimer of the PROTAC, if available).
-
Also, include a higher concentration to assess for the hook effect.
-
Harvest cells after a predetermined treatment time (e.g., 24 hours).
b. Sample Preparation:
-
Lyse the cells and perform protein quantification.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.[9]
c. LC-MS/MS Analysis:
-
Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.[9]
d. Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[9]
Western Blot Analysis for Target Degradation
This protocol provides a method to quantify the degradation of a specific target protein.[11][12]
a. Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specific time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.[11]
b. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
c. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody for the target protein and a loading control overnight at 4°C.[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]
-
Detect the chemiluminescent signal using an imaging system.[11]
Cell Viability Assays
These assays are used to determine the cytotoxicity of the PROTAC.
a. CellTiter-Glo® Luminescent Cell Viability Assay: [13][14][15]
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere.
-
Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
b. CCK-8 Colorimetric Cell Viability Assay: [16][17][18][19][20]
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of the PROTAC for the desired time.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: Mechanism of action for this compound PROTACs.
Caption: Off-target degradation mechanism of Pomalidomide-based PROTACs.
Caption: General experimental workflow for PROTAC characterization.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com.cn]
- 14. promega.com [promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ptglab.com [ptglab.com]
- 19. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 20. toolsbiotech.com [toolsbiotech.com]
Technical Support Center: Enhancing the Stability of Pomalidomide-Piperazine in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Pomalidomide-piperazine conjugates in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugate and why is it used?
A1: A this compound conjugate is a chemical entity where pomalidomide is linked to a piperazine moiety. Pomalidomide is a ligand for the E3 ubiquitin ligase Cereblon (CRBN). In the context of targeted protein degradation, this conjugate serves as a building block for Proteolysis Targeting Chimeras (PROTACs). The pomalidomide part of the molecule recruits the CRBN E3 ligase, while the piperazine ring provides a convenient attachment point for a linker, which is then connected to a ligand for a specific target protein of interest. This bifunctional nature allows the resulting PROTAC to bring the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.
Q2: What are the primary stability concerns for this compound conjugates in biological assays?
A2: The primary stability concerns for this compound conjugates in biological assays stem from two main sources:
-
Hydrolytic instability of the pomalidomide core: The glutarimide and phthalimide rings of pomalidomide are susceptible to hydrolysis, especially under acidic or alkaline conditions. This can lead to the opening of the rings and inactivation of the Cereblon-binding motif.
-
Metabolic instability: In biological matrices containing enzymes, such as plasma, cell lysates, or liver microsomes, the conjugate can be metabolized. The piperazine linker and the pomalidomide core can both be sites of metabolic activity.
Q3: How does the linker attachment point affect the stability of the conjugate?
A3: The point at which the piperazine linker is attached to the pomalidomide core can significantly influence the conjugate's stability and activity. Modifications at the C5 position of the phthalimide ring have been shown to sterically hinder interactions with off-target proteins without compromising CRBN recruitment, potentially leading to a more selective PROTAC. The chemical nature of the bond connecting the linker to pomalidomide (e.g., amide) can also impact metabolic stability.
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: For optimal stability, this compound conjugates should be stored as a solid at -20°C or lower, protected from light and moisture. Stock solutions should be prepared in an anhydrous solvent like DMSO and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is not recommended to store aqueous solutions for more than a day.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity of the conjugate in cell-based assays. | 1. Degradation in cell culture medium: The conjugate may be unstable in the aqueous, near-physiological pH environment of the cell culture medium. | 1. - Minimize the pre-incubation time of the conjugate in the medium before adding it to the cells. - Prepare fresh dilutions of the conjugate for each experiment. - Perform a stability study of the conjugate in the cell culture medium to determine its half-life (see Experimental Protocols). |
| 2. Metabolism by cells: Cells can metabolize the conjugate, leading to its inactivation. | 2. - Use a higher concentration of the conjugate to compensate for metabolic loss, if cytotoxicity is not an issue. - Consider co-treatment with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) to assess the impact of metabolism, though this can have off-target effects. | |
| High variability in experimental results. | 1. Inconsistent sample handling: Repeated freeze-thaw cycles of stock solutions or prolonged exposure to room temperature can lead to degradation. | 1. - Aliquot stock solutions to minimize freeze-thaw cycles. - Keep samples on ice during experimental setup. |
| 2. Matrix effects in analytical quantification: Components of the biological matrix (e.g., plasma, cell lysate) can interfere with the detection of the conjugate in methods like LC-MS/MS. | 2. - Use a stable isotope-labeled internal standard for quantification to normalize for matrix effects. - Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. | |
| Observed degradation in plasma or serum-containing medium. | 1. Enzymatic degradation: Esterases, proteases, and other enzymes present in plasma or serum can degrade the conjugate. | 1. - Heat-inactivate the plasma or serum before use (e.g., 56°C for 30 minutes), although this may alter other properties of the medium. - Conduct stability studies in both active and heat-inactivated plasma/serum to confirm enzymatic degradation. |
| 2. Chemical instability at physiological pH: The conjugate may be inherently unstable at the pH of the biological matrix. | 2. - Modify the chemical structure of the linker to improve stability. For instance, incorporating amide bonds into the piperazine-containing linker may enhance metabolic stability.[2][3] |
Data Presentation
Table 1: Stability of Pomalidomide in Human Plasma [4][5]
| Condition | Stability | Notes |
| Freeze-Thaw Cycles (4 cycles) | <12% change | Samples were frozen at -80°C and thawed at room temperature. |
| Room Temperature (in non-stabilized plasma) | Stable for up to 2 hours | |
| Room Temperature (in plasma pre-stabilized with 0.1% HCl) | Stable for up to 8 hours | |
| Post-preparation at 4°C | Stable for 24 hours (<2% change) |
Table 2: Representative Stability of a this compound Conjugate in Various Biological Matrices (Illustrative Data)
| Biological Matrix | Incubation Time (hours) | Temperature (°C) | Remaining Compound (%) |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 24 | 37 | 85 |
| Cell Culture Medium (RPMI + 10% FBS) | 24 | 37 | 70 |
| Human Plasma (Active) | 4 | 37 | 50 |
| Human Plasma (Heat-Inactivated) | 4 | 37 | 80 |
| Mouse Liver Microsomes (+NADPH) | 1 | 37 | 30 |
| Mouse Liver Microsomes (-NADPH) | 1 | 37 | 90 |
Note: Data in Table 2 is illustrative and will vary depending on the specific structure of the this compound conjugate.
Experimental Protocols
Protocol 1: Assessment of Stability in Cell Culture Medium
Objective: To determine the stability of a this compound conjugate in a standard cell culture medium over time.
Materials:
-
This compound conjugate
-
Anhydrous DMSO
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
37°C, 5% CO₂ incubator
-
Cold acetonitrile (ACN) with an internal standard (for LC-MS/MS analysis)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of the this compound conjugate in anhydrous DMSO.
-
Warm the cell culture medium to 37°C.
-
Spike the conjugate into the pre-warmed medium to a final concentration of 1 µM.
-
Immediately collect a 100 µL aliquot for the 0-hour time point.
-
Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
-
Collect 100 µL aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
For each aliquot, add 300 µL of cold ACN containing the internal standard to precipitate proteins and quench any enzymatic activity.
-
Vortex each sample vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Quantify the remaining amount of the conjugate at each time point relative to the 0-hour sample.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To evaluate the metabolic stability of a this compound conjugate in the presence of liver microsomes.
Materials:
-
This compound conjugate
-
Pooled human or mouse liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Cold acetonitrile (ACN) with an internal standard
-
37°C water bath or incubator
-
96-well plate
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the conjugate in DMSO.
-
In a 96-well plate, add phosphate buffer, the conjugate solution (final concentration typically 1 µM), and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add phosphate buffer instead.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the conjugate.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualization
Caption: Pomalidomide-PROTAC mediated protein degradation pathway.
Caption: Workflow for assessing conjugate stability in biological media.
Caption: Decision tree for troubleshooting low conjugate activity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A sensitive and robust HPLC assay with fluorescence detection for the quantification of pomalidomide in human plasma for pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing steric hindrance in Pomalidomide-piperazine PROTAC design
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Pomalidomide-piperazine based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to steric hindrance in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound PROTACs, and how does it affect their function?
A1: Steric hindrance refers to the spatial arrangement of atoms within the PROTAC-target protein-E3 ligase ternary complex that prevents optimal binding and subsequent ubiquitination.[1] In this compound PROTACs, which recruit the Cereblon (CRBN) E3 ligase, steric hindrance can arise from an improperly designed linker connecting Pomalidomide to the target protein ligand.[2][3] This can lead to:
-
Inefficient Ternary Complex Formation: The PROTAC may fail to simultaneously and effectively bind both the target protein and CRBN, which is essential for inducing their proximity.[2][4]
-
Unproductive Orientation: Even if a ternary complex forms, steric clashes can force an orientation that is not conducive for the transfer of ubiquitin from the E2 conjugating enzyme to the target protein.[2]
-
Reduced Degradation Efficacy: Ultimately, significant steric hindrance results in poor degradation of the target protein, reflected by high DC50 (half-maximal degradation concentration) and low Dmax (maximal degradation) values.[1]
Q2: How does the piperazine ring in the linker influence steric hindrance and overall PROTAC performance?
A2: The piperazine ring is often incorporated into PROTAC linkers to enhance rigidity and improve physicochemical properties like solubility.[5][6][7] Its rigid nature can help pre-organize the PROTAC into a conformation favorable for ternary complex formation.[6] However, the piperazine moiety itself can also be a source of steric hindrance if not appropriately positioned. The orientation of the piperazine ring and its connection points to the rest of the linker are critical for achieving a productive ternary complex geometry.[8]
Q3: What are the typical signs in my experimental data that suggest steric hindrance is an issue?
A3: Several experimental observations can point towards steric hindrance as a limiting factor:
-
High DC50 and Low Dmax: Despite potent binding of the warhead to the target protein and pomalidomide to CRBN individually, the PROTAC shows poor degradation efficacy in cellular assays.[1]
-
"Hook Effect": A bell-shaped dose-response curve where higher concentrations of the PROTAC lead to decreased target degradation.[2] This can be exacerbated by steric clashes that favor the formation of non-productive binary complexes (PROTAC-target or PROTAC-CRBN) over the ternary complex.[1]
-
Lack of Positive Cooperativity: Biophysical assays (like SPR or ITC) show no or negative cooperativity (α < 1) in ternary complex formation, indicating that the binding of one protein partner impedes the binding of the other due to steric clashes.[1]
-
Discrepancy between Binding and Degradation: Strong binary binding affinities do not translate to effective degradation.
Troubleshooting Guides
Problem 1: My this compound PROTAC shows weak or no degradation of the target protein.
-
Possible Cause: The linker length is suboptimal, causing steric clashes between the target protein and the CRBN E3 ligase complex.[3]
-
Troubleshooting Steps:
-
Synthesize a Linker Length Series: Design and synthesize a series of PROTACs with varying linker lengths (e.g., by adding or removing ethylene glycol or alkyl units).[9] This allows for empirical determination of the optimal length for productive ternary complex formation.[10]
-
Modify Linker Attachment Points: Altering the exit vector on the pomalidomide or the warhead can significantly change the relative orientation of the recruited proteins and alleviate steric clashes.[9]
-
Computational Modeling: Employ molecular modeling and docking to predict the ternary complex structure and identify potential steric clashes.[11][12] This can guide the rational design of new linker geometries.
-
Problem 2: I observe a significant "hook effect" in my dose-response experiments.
-
Possible Cause: At high concentrations, the formation of non-productive binary complexes is favored over the productive ternary complex, often due to poor cooperativity which can be a consequence of steric hindrance.[1][2]
-
Troubleshooting Steps:
-
Refine Dose-Response Analysis: Perform a wider dose-response experiment with more data points at lower concentrations to accurately determine the optimal concentration for maximal degradation.[13]
-
Enhance Ternary Complex Cooperativity: Redesign the linker to introduce favorable protein-protein interactions between the target and CRBN. This can stabilize the ternary complex relative to the binary complexes.[1] Computational modeling can aid in identifying potential regions for introducing these interactions.[14]
-
Biophysical Characterization: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation. A cooperativity value (α) greater than 1 is desirable.[1]
-
Quantitative Data Summary
The following table summarizes the impact of linker length on the degradation potency of Pomalidomide-based PROTACs targeting Bruton's tyrosine kinase (BTK).
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Compound A | PEG | 11 | >1000 | <20 | [9] |
| Compound B | PEG | 14 | 50 | ~90 | [9] |
| Compound C | PEG | 17 | 10 | >95 | [9] |
| Compound D | PEG | 20 | 25 | ~90 | [9] |
Data is illustrative and synthesized from trends reported in the literature.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the this compound PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.[15]
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This protocol provides a general outline for assessing ternary complex formation in live cells.
-
Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag®.
-
Cell Plating: Seed the engineered cells in a white, 96-well assay plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Addition: Add varying concentrations of the this compound PROTAC to the wells.
-
Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) signals using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET signal indicates PROTAC-induced proximity between the target protein and CRBN.[16]
Visualizations
Caption: General mechanism of action for a this compound PROTAC.
Caption: Impact of linker design on ternary complex formation and steric hindrance.
Caption: A logical workflow for troubleshooting poor degradation due to steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-piperazine degradation efficiency improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pomalidomide, particularly in the context of targeted protein degradation where it is often conjugated to linkers (which may include moieties like piperazine). The focus is on understanding and improving the stability and degradation efficiency of pomalidomide-based molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pomalidomide?
A1: Pomalidomide is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation.[1][2][3]
-
Hydrolysis: The glutarimide and phthalimide rings of pomalidomide can undergo hydrolysis, especially under acidic or alkaline conditions.[4][5][6] This can lead to the opening of these rings and loss of biological activity.
-
Oxidation: The aromatic amine group and the phthalimide ring are susceptible to oxidative degradation.[7][8][9] Metabolism studies show that hydroxylation is a primary metabolic pathway, mediated by enzymes like CYP1A2 and CYP3A4.[4][5] In experimental settings, exposure to oxidizing agents or even atmospheric oxygen over time can lead to related degradation products.
-
Photodegradation: Pomalidomide can degrade upon exposure to light.[1] Therefore, it is crucial to protect pomalidomide-containing solutions and solid compounds from light during storage and handling.[10][11]
Q2: What factors can influence the stability of pomalidomide in my experiments?
A2: Several factors can impact the stability of pomalidomide and its derivatives:
-
pH: Pomalidomide's stability is pH-dependent. It is more susceptible to hydrolytic degradation in acidic and alkaline solutions.[2][3][11]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][10][12] For long-term storage, keeping the compound at -20°C is recommended.[2]
-
Light: Exposure to UV or ambient light can cause significant photodegradation.[1][10]
-
Oxygen and Oxidizing Agents: The presence of oxygen and other oxidizing agents can lead to the formation of oxidative degradation products.[7][9]
-
Solvent/Formulation: The choice of solvent and the presence of other molecules (excipients) can influence stability.[10] Pomalidomide has low solubility in aqueous solutions.[4]
Q3: How does pomalidomide function to induce protein degradation?
A3: Pomalidomide functions as a molecular glue that binds to the Cereblon (CRBN) protein, which is part of the CRL4-CRBN E3 ubiquitin ligase complex.[13][] This binding alters the substrate specificity of the E3 ligase, inducing the recruitment of specific target proteins (neosubstrates) like Ikaros (IKZF1) and Aiolos (IKZF3).[15][16][17] Once recruited, these target proteins are tagged with ubiquitin and subsequently degraded by the cell's proteasome.[][16] This mechanism is central to its use in Proteolysis Targeting Chimeras (PROTACs).[][18]
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my HPLC/LC-MS analysis.
-
Question: My pomalidomide-based compound analysis shows multiple unexpected peaks that increase over time. What could be the cause?
-
Answer: This is a common sign of degradation. The unexpected peaks are likely hydrolysis, oxidation, or photolysis products.[1][2][3]
-
Troubleshooting Steps:
-
Review Sample Preparation and Storage: Were your samples protected from light? Were they stored at an appropriate temperature (e.g., 4°C for short-term, -20°C or lower for long-term)?[2][6] Was the pH of your solution neutral?
-
Perform a Forced Degradation Study: To identify the potential degradation products, you can intentionally stress a sample of your compound under acidic, basic, oxidative, thermal, and photolytic conditions.[19][20] This will help you characterize the retention times and mass spectra of the degradants.
-
Use a Stability-Indicating Method: Ensure your HPLC method is capable of separating the intact parent compound from all potential degradation products.[1][20] This typically involves using a C18 column with a gradient elution of a buffered mobile phase and an organic solvent like methanol or acetonitrile.[1]
-
-
Issue 2: The biological activity of my pomalidomide-based degrader is inconsistent or decreasing.
-
Question: I'm seeing high variability or a drop in potency in my cellular assays. Could compound degradation be the problem?
-
Answer: Yes, degradation is a likely cause. If the pomalidomide moiety degrades, it can no longer effectively bind to Cereblon, rendering the degrader inactive.[13]
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions. Pomalidomide can degrade in solution, even when frozen.[4] Prepare fresh solutions from solid material for critical experiments.
-
Assess Stock Solution Purity: Before treating cells, re-analyze your stock solution via HPLC or LC-MS to confirm its purity and concentration.
-
Control Experimental Conditions: Minimize the exposure of your compound to light and elevated temperatures during the experiment. For example, keep plates covered and minimize time outside the incubator.
-
Consider Cell Culture Media Stability: Pomalidomide can be unstable in aqueous media over long incubation periods.[6] For time-course experiments longer than 24 hours, consider replacing the media with freshly added compound.
-
-
Issue 3: My pomalidomide-piperazine conjugate synthesis is low-yielding and produces many by-products.
-
Question: I am synthesizing a PROTAC using a pomalidomide core and a piperazine-containing linker, but the yield is poor. Why?
-
Answer: Synthesizing pomalidomide conjugates can be challenging, often resulting in low yields and by-products due to the reactivity of the pomalidomide core.[18][21]
-
Troubleshooting Steps:
-
Protect Reactive Sites: The phthalimide ring can be susceptible to decomposition under certain reaction conditions.[21]
-
Optimize Reaction Conditions: The choice of base, solvent, and temperature is critical. Some literature suggests that using secondary amines (like piperazine) can give better yields in nucleophilic aromatic substitution reactions compared to primary amines.[21]
-
Purification Strategy: The by-products can be difficult to separate. Employing robust purification techniques like preparative HPLC or column chromatography with a carefully selected solvent system is essential.[2]
-
-
Data & Protocols
Table 1: Summary of Pomalidomide Forced Degradation Results
This table summarizes typical degradation behavior under various stress conditions as mandated by ICH guidelines.[1]
| Stress Condition | Reagent / Condition | Time | Degradation Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Significant Degradation |
| Base Hydrolysis | 0.1 M NaOH | 15 minutes | Very Rapid Degradation |
| Oxidative | 30% H₂O₂ | 24 hours | Significant Degradation |
| Thermal | 80°C | 48 hours | Moderate Degradation |
| Photolytic | UV Light (254 nm) | 24 hours | Moderate Degradation |
Data compiled from findings in forced degradation studies.[1]
Protocol: Forced Degradation Study of a Pomalidomide Derivative
This protocol outlines a general procedure to intentionally degrade your compound to understand its stability profile.
-
Preparation: Prepare separate solutions of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Stress: Add an equal volume of 0.2 M HCl to one sample. Incubate at 60°C for 2 hours. Neutralize with 0.2 M NaOH before analysis.
-
Base Stress: Add an equal volume of 0.2 M NaOH to another sample. Keep at room temperature for 30 minutes. Neutralize with 0.2 M HCl before analysis.
-
Oxidative Stress: Add an equal volume of 6% H₂O₂. Keep at room temperature for 4 hours, protected from light.
-
Thermal Stress: Keep a solid sample of the compound in a hot air oven at 80°C for 48 hours. Dissolve in solvent before analysis.
-
Photolytic Stress: Expose a solution of the compound to direct sunlight or a photostability chamber for 24-48 hours. Keep a control sample wrapped in foil.
-
Analysis: Analyze all samples and controls by a stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Table 2: Typical RP-HPLC Method for Pomalidomide Analysis
| Parameter | Condition |
| Column | Develosil ODS HG-5 RP C18 (150 mm x 4.6 mm, 5µm) |
| Mobile Phase | Methanol : Phosphate Buffer (pH adjusted) = 60:40 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 228 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 8-10 minutes |
This is an example method; optimization for specific derivatives may be required.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Cytochrome P450 Oxidation of 5-Hydroxythalidomide and Pomalidomide, an Amino Analog of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human cytochrome P450 oxidation of 5-hydroxythalidomide and pomalidomide, an amino analogue of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. qbdgroup.com [qbdgroup.com]
- 11. scitechnol.com [scitechnol.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 20. longdom.org [longdom.org]
- 21. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of pomalidomide-related off-target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of pomalidomide-induced protein degradation, and how do off-target effects arise?
Pomalidomide functions as a "molecular glue" that induces the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3][] The primary therapeutic targets, or "neosubstrates," of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][][5][6]
Off-target effects occur when pomalidomide promotes the degradation of proteins other than its intended targets.[1][7] The most well-characterized off-targets are a class of proteins known as C2H2 zinc-finger (ZF) transcription factors.[1][8] This occurs because the pomalidomide-CRBN complex can also recognize and bind to the zinc-finger domains of these proteins, leading to their unintended degradation.[1] The degradation of certain off-target proteins, such as Spalt-like transcription factor 4 (SALL4), has been linked to the teratogenic effects observed with thalidomide, a related immunomodulatory drug (IMiD).[7]
Q2: What are the primary strategies to reduce pomalidomide-related off-target protein degradation?
The main strategies to mitigate off-target effects focus on modifying the pomalidomide structure to enhance selectivity for on-target proteins while minimizing interactions with off-target proteins.
-
Structural Modification of Pomalidomide: Research has shown that chemical modifications to the phthalimide ring of pomalidomide can significantly reduce the degradation of off-target zinc-finger proteins.[1][8] Specifically, introducing substitutions at the C5 position of the phthalimide ring can create steric hindrance that disrupts the binding of off-target proteins to the pomalidomide-CRBN complex without affecting the binding of on-target proteins like IKZF1 and IKZF3.[1][9][10]
-
Dose Optimization: Using the lowest effective concentration of pomalidomide can help minimize off-target degradation while still achieving the desired therapeutic effect.[7] This requires careful dose-response studies for both on-target and potential off-target proteins.
Q3: How can I identify and validate potential off-target proteins of pomalidomide in my experiments?
A multi-step approach is recommended to identify and validate off-target protein degradation:
-
Global Proteomics Analysis: Quantitative mass spectrometry-based proteomics is the primary method for globally assessing protein degradation.[1][11] Techniques like Tandem Mass Tag (TMT) labeling allow for the simultaneous identification and quantification of thousands of proteins in pomalidomide-treated versus control cells.[7]
-
Western Blotting: Following proteomic analysis, Western blotting should be used to confirm the degradation of specific, high-interest potential off-target proteins.[11] This provides an orthogonal validation of the mass spectrometry data.
-
Reporter-Based Assays: For systematic screening of off-target effects on zinc-finger proteins, reporter-based assays can be employed. These assays utilize cell lines stably expressing zinc-finger domains fused to a reporter protein like eGFP. A decrease in the reporter signal upon pomalidomide treatment indicates degradation of the specific zinc-finger domain.[1][10]
Troubleshooting Guides
Problem 1: Significant degradation of known zinc-finger proteins is observed in my proteomics data.
-
Possible Cause: The inherent ability of the pomalidomide-CRBN complex to bind to zinc-finger domains.
-
Troubleshooting Steps:
-
Confirm with Western Blot: Validate the degradation of a subset of the identified zinc-finger proteins using Western blotting.[11]
-
Perform Dose-Response Analysis: Determine if the off-target degradation is dose-dependent. It may be possible to find a concentration that maintains on-target activity while minimizing off-target effects.[7]
-
Consider Pomalidomide Analogs: If available, test pomalidomide analogs with modifications at the C5 position of the phthalimide ring, as these have been shown to reduce off-target zinc-finger protein degradation.[1][9][10]
-
Problem 2: My cellular phenotype does not correlate with the degradation of the intended targets (IKZF1/IKZF3).
-
Possible Cause: The observed phenotype may be due to the degradation of an unidentified off-target protein or a CRBN-independent mechanism. While the primary mechanism is CRBN-dependent, some studies have suggested the possibility of CRBN-independent effects.[12]
-
Troubleshooting Steps:
-
Comprehensive Proteomics: Perform a deep, quantitative proteomic analysis to identify all proteins that are degraded upon pomalidomide treatment.
-
CRBN Knockout/Knockdown Cells: Use CRISPR/Cas9 or shRNA to generate CRBN knockout or knockdown cell lines. If the phenotype persists in the absence of CRBN, it suggests a CRBN-independent mechanism.
-
Orthogonal Assays: Use alternative methods to confirm the role of the on-target proteins in the observed phenotype (e.g., direct knockout or knockdown of IKZF1/IKZF3).
-
Data Presentation
Table 1: Comparison of Binding Affinities of Immunomodulatory Drugs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[13] | 1.2 µM - ~3 µM[13] | Competitive Titration, Competitive Binding Assay, TR-FRET[13] |
| Lenalidomide | ~178 nM[13] | 1.5 µM - ~3 µM[13] | Competitive Titration, Competitive Binding Assay, TR-FRET[13] |
| Thalidomide | ~250 nM[13] | Not specified | Competitive Titration[13] |
Table 2: Kinetic Parameters of Pomalidomide-Induced Protein Degradation in U266 Myeloma Cells
| Protein | T1/2 of Degradation (hours) at 1 µM Pomalidomide | Maximal Reduction (%) |
| Ikaros (IKZF1) | ~2 | ~80 |
| Aiolos (IKZF3) | ~1 | ~90 |
| c-Myc | ~8 | ~70 |
| IRF4 | ~24 | ~80 |
| Data adapted from a study on the differential kinetics of lenalidomide- and pomalidomide-induced degradation.[14] |
Experimental Protocols
Protocol 1: Quantitative Proteomics for Off-Target Identification (TMT-based)
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with pomalidomide at the desired concentration and for the desired duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of each lysate using a BCA assay.
-
Protein Digestion: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Digest proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with different TMT reagents according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance upon pomalidomide treatment.[7][11]
Protocol 2: Western Blotting for Validation of Protein Degradation
-
Cell Lysis and Protein Quantification: As described in Protocol 1.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the protein of interest. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Mechanism of pomalidomide-induced on-target and off-target protein degradation.
Caption: Experimental workflow for identifying and mitigating pomalidomide off-target effects.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 5. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Pomalidomide-Piperazine PROTAC Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing pomalidomide-piperazine based PROTACs, with a specific focus on mitigating the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, at high concentrations, the degradation of the target protein paradoxically decreases.[1][2] This results in a characteristic bell-shaped dose-response curve instead of a standard sigmoidal curve.[2] Misinterpretation of this effect can lead to an inaccurate assessment of a PROTAC's potency (DC50) and efficacy (Dmax).[2]
Q2: What causes the hook effect with this compound PROTACs?
A2: The hook effect arises from the formation of non-productive binary complexes at excessive PROTAC concentrations.[2] A this compound PROTAC functions by forming a productive ternary complex between the target protein and the Cereblon (CRBN) E3 ligase.[3][4] However, at high concentrations, the PROTAC is more likely to form binary complexes of either PROTAC-Target Protein or PROTAC-CRBN.[1] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[2]
Q3: How can the piperazine linker in my pomalidomide-based PROTAC influence the hook effect?
A3: The linker, including a piperazine moiety, is a critical determinant of ternary complex formation and stability.[5] The length, rigidity, and attachment points of the linker dictate the spatial arrangement of the target protein and CRBN. An optimized linker can promote favorable protein-protein interactions within the ternary complex, leading to positive cooperativity.[5][6] This increased stability of the ternary complex over the binary complexes can help mitigate the hook effect.[6] Conversely, a poorly designed linker can hinder optimal ternary complex formation, potentially exacerbating the hook effect.
Q4: What are the typical starting concentrations for a this compound PROTAC dose-response experiment to avoid the hook effect?
A4: To proactively avoid the hook effect, it is crucial to test a wide range of concentrations, including very low ones. A broad concentration range, for example from 1 pM to 100 µM, is recommended for initial experiments.[2] Often, the optimal degradation concentration is in the nanomolar to low micromolar range.[1]
Troubleshooting Guides
Issue 1: A bell-shaped dose-response curve is observed in my protein degradation assay.
This is a classic sign of the hook effect.[5]
-
Troubleshooting Steps:
-
Confirm and Characterize the Hook Effect: Repeat the experiment with an even wider and more granular range of PROTAC concentrations to fully define the bell-shaped curve.
-
Determine Optimal Concentration (DC50 & Dmax): Identify the concentration that yields the maximum degradation (Dmax). For future experiments, use concentrations at or below this optimal level. Use a non-linear regression model that can fit a bell-shaped curve to accurately calculate DC50 and Dmax.[5]
-
Directly Assess Ternary Complex Formation: Employ biophysical assays like AlphaLISA, TR-FRET, or Co-Immunoprecipitation (Co-IP) to measure the formation of the ternary complex at various PROTAC concentrations.[1][5] This will help correlate ternary complex formation with the observed degradation profile.
-
Issue 2: My this compound PROTAC shows weak or no degradation.
This could be due to several factors, including testing at concentrations within the hook effect region.
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a much broader and lower concentration range (e.g., picomolar to high micromolar) to ensure you are not missing a narrow optimal degradation window.[5]
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of both the target protein and CRBN, the E3 ligase recruited by pomalidomide.
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[1] If degradation is consistently low, consider performing cell permeability assays.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal degradation time.[5]
-
Confirm Target Engagement: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that the PROTAC is engaging with the target protein and CRBN inside the cells.
-
Data Presentation
Table 1: Example Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) |
| 0.001 µM | 98% |
| 0.01 µM | 75% |
| 0.1 µM | 25% |
| 1 µM | 15% (Dmax) |
| 10 µM | 40% |
| 100 µM | 85% |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining after PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the this compound PROTAC for a predetermined time course (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA or Bradford assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This assay directly measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[5]
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound PROTAC in the assay buffer.
-
Prepare solutions of tagged target protein (e.g., His-tagged) and tagged E3 ligase complex (e.g., GST-tagged CRBN-DDB1) in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.
-
Incubate to allow for ternary complex formation.
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST).
-
Incubate in the dark to allow for bead-protein binding.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation in Cells
This protocol verifies the formation of the ternary complex within a cellular context.
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of the this compound PROTAC or vehicle. It is recommended to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.[2]
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Western Blot Analysis:
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and CRBN to detect the presence of the ternary complex.
-
Visualizations
Caption: Mechanism of action for a this compound PROTAC and the cause of the hook effect.
References
Validation & Comparative
Validating Target Engagement of Pomalidomide-Piperazine PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] Pomalidomide-based PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), are a prominent class of these degraders.[2] The piperazine moiety is often incorporated as a versatile attachment point for linkers, connecting the pomalidomide warhead to a target-protein-binding ligand.[3][4]
Crucial to the development of any PROTAC is the rigorous validation of its primary mechanism: target engagement. Effective target engagement ensures that the PROTAC molecule successfully binds to both the protein of interest (POI) and the E3 ligase, forming a productive ternary complex (POI-PROTAC-E3 ligase) that leads to ubiquitination and subsequent degradation.[5][6] This guide provides a comparative overview of key methodologies for validating the target engagement of Pomalidomide-piperazine PROTACs, complete with experimental data and detailed protocols.
The Mechanism: Hijacking the Ubiquitin-Proteasome System
This compound PROTACs are heterobifunctional molecules. One end binds to the target protein, while the pomalidomide end binds to CRBN. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][7]
Caption: Mechanism of action for a this compound PROTAC.
Comparison of Key Target Engagement Validation Methods
Validating that a PROTAC engages its intended target within a complex cellular environment is paramount. Several orthogonal methods should be employed to build a comprehensive evidence package. The choice of assay depends on the stage of drug discovery, required throughput, and the specific questions being asked.
| Feature | Quantitative Proteomics (MS) | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Assay | Western Blot |
| Principle | Unbiased quantification of thousands of proteins to measure degradation. | Measures ligand-induced changes in protein thermal stability.[8] | Measures proximity-based bioluminescence resonance energy transfer in live cells.[9] | Antibody-based detection of a specific protein's abundance. |
| Cellular Context | Lysate or Intact Cells | Lysate or Intact Cells[8] | Live Intact Cells | Cell Lysate |
| Primary Readout | Protein abundance changes (fold change) | Thermal shift (ΔTm) or EC50 from isothermal dose-response.[10] | BRET ratio, IC50 (Target Engagement), Ternary Complex Formation.[9][11] | Protein band intensity. |
| Key Advantages | Proteome-wide view, identifies on- and off-targets, unbiased.[5] | Label-free, confirms direct physical binding, applicable in physiological settings.[12][13] | Real-time kinetics, high sensitivity, quantifies intracellular affinity and permeability.[14][15] | Widely accessible, directly confirms degradation of the target. |
| Key Limitations | Lower throughput, complex data analysis, may miss transient interactions. | Not all binding events cause a thermal shift, lower throughput for proteome-wide analysis.[12] | Requires genetic modification (protein tagging), potential for artifacts from overexpression.[15] | Low throughput, semi-quantitative, relies on antibody quality. |
| Best For | In-depth selectivity profiling, off-target identification.[16] | Confirming direct target binding in cells, validating hits from primary screens.[8] | Ranking compounds by cell permeability and engagement, studying ternary complex dynamics.[9] | Orthogonal confirmation of degradation for lead compounds.[1] |
Quantitative Data Summary
The following table presents representative data for a hypothetical this compound PROTAC ("Compound X") targeting BRD4, illustrating typical outputs from different validation assays.
| Assay | Metric | Value | Interpretation |
| NanoBRET™ Target Engagement | Intracellular IC50 | 75 nM | High intracellular potency in engaging the BRD4 target. |
| NanoBRET™ Ternary Complex | Ternary Complex EC50 | 120 nM | Efficiently forms the BRD4-PROTAC-CRBN complex in live cells. |
| Quantitative Proteomics | BRD4 DC50 (24h) | 50 nM | Potent degradation of the BRD4 protein. |
| Quantitative Proteomics | BRD4 Dmax (24h) | >95% | Achieves near-complete degradation of the BRD4 protein. |
| CETSA® | Thermal Shift (ΔTm) | +4.2 °C | Direct binding of Compound X stabilizes the BRD4 protein. |
| Western Blot | Visual Confirmation | Band disappears at ≥50 nM | Confirms dose-dependent degradation of BRD4. |
Experimental Protocols
Quantitative Proteomics for On-Target and Off-Target Profiling
This protocol outlines a Tandem Mass Tag (TMT)-based proteomics experiment to achieve a global view of protein level changes following PROTAC treatment.[1][7]
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pomalidomide 5'-fluoro-6'-piperazine | CAS 2222114-23-8 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 5. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. pelagobio.com [pelagobio.com]
- 9. selvita.com [selvita.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-Piperazine vs. VHL Ligands: A Comparative Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase ligand is a critical determinant in the successful development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison between two of the most widely utilized E3 ligase recruiters: Pomalidomide, particularly its functionalized form Pomalidomide-piperazine for linker attachment, which recruits Cereblon (CRBN), and ligands that recruit the von Hippel-Lindau (VHL) E3 ligase. This comparison is supported by a summary of experimental data and detailed methodologies for key evaluative experiments.
Executive Summary
The choice between CRBN and VHL as the E3 ligase for a PROTAC is a nuanced decision that can significantly influence the resulting degrader's efficacy, selectivity, and pharmacokinetic properties.[] CRBN ligands, such as pomalidomide, are known for their relatively small size and oral availability.[] In contrast, VHL ligands, which recognize a hydroxyproline motif, often lead to PROTACs with higher molecular weight but can offer superior selectivity due to a more enclosed binding pocket.[] The selection ultimately depends on the specific target protein, its expression profile, the desired tissue distribution, and the project's tolerance for potential off-target effects.[]
Comparative Data
The following table summarizes key quantitative parameters for Pomalidomide and representative VHL ligands. It is important to note that the degradation efficiency (DC50 and Dmax) of a PROTAC is highly dependent on the target protein, the linker, and the specific cellular context, not just the E3 ligase ligand's binding affinity.
| Parameter | Pomalidomide (for CRBN) | VHL Ligands (Representative) | Key Considerations |
| Binding Affinity (to E3 Ligase) | Kd: ~157 nM | Kd: Can range from low µM to low nM | While high affinity can be beneficial, surprisingly potent PROTACs have been developed from VHL ligands with weak binding affinity.[2] |
| Molecular Weight | Relatively small scaffold | Generally larger, contributing to higher PROTAC molecular weight | Lower molecular weight is often desirable for better cell permeability and drug-like properties.[] |
| Off-Target Effects | Can induce degradation of zinc-finger transcription factors (e.g., IKZF1, IKZF3) | Generally considered more selective, with fewer known off-target degradations | Modifications to the pomalidomide scaffold, such as at the C5 position, can mitigate off-target effects.[3][4] |
| Tissue Expression | CRBN is broadly expressed | VHL is also widely expressed, but levels can vary between tissues | The relative expression levels of CRBN and VHL in the target tissue can influence PROTAC efficacy.[] |
| Subcellular Localization | CRBN is primarily nuclear | VHL is found in both the cytoplasm and the nucleus | The localization of the E3 ligase can impact the accessibility of the target protein.[] |
Signaling Pathways and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The fundamental mechanism is the same whether recruiting CRBN or VHL.
References
A Researcher's Guide to In Vitro Confirmation of Pomalidomide-Piperazine-Mediated Degradation
For researchers, scientists, and drug development professionals, confirming the efficacy of novel therapeutic modalities is paramount. This guide provides a comprehensive comparison of in vitro assays to validate protein degradation mediated by Pomalidomide-piperazine Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, comparative data, and illustrative diagrams are presented to facilitate informed decisions in the laboratory.
PROTACs are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Pomalidomide, a derivative of thalidomide, is a widely used E3 ligase ligand that binds to Cereblon (CRBN). When connected via a linker, such as a piperazine-containing chain, to a ligand for a target protein, the resulting PROTAC can induce the formation of a ternary complex between the target protein and CRBN, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
Validating each step of this process is crucial for the development of effective PROTACs. This guide compares and contrasts the most common in vitro assays used to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, degradation.
Comparative Analysis of Key In Vitro Assays
The selection of an appropriate in vitro assay depends on the specific question being addressed, the available resources, and the stage of PROTAC development. The following table summarizes and compares the key assays for confirming this compound-mediated degradation.
| Assay | Principle | Key Parameters Measured | Throughput | Advantages | Disadvantages |
| Western Blot | Immunodetection of specific proteins separated by size. | Protein levels (Degradation), DC50, Dmax | Low to Medium | Direct visualization of protein loss, widely accessible. | Semi-quantitative, labor-intensive, requires specific antibodies.[1] |
| Co-Immunoprecipitation (Co-IP) | Antibody-based purification of a protein and its binding partners. | Ternary complex formation (Target-PROTAC-E3 Ligase) | Low | Demonstrates in-cell protein-protein interactions.[2] | Can have high background, may not be quantitative. |
| In-Cell Ubiquitination Assay | Detection of ubiquitinated target protein. | Target protein ubiquitination | Low to Medium | Confirms the mechanism of action (proteasomal degradation).[3] | Technically challenging, requires specific reagents. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon molecular binding to a sensor surface. | Binding affinity (KD), kinetics (kon, koff), cooperativity (α) | Medium | Real-time, label-free, provides detailed kinetic information.[4][5][6] | Requires specialized equipment and purified proteins. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding. | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS) | Low | Label-free, provides a complete thermodynamic profile of binding.[7] | Requires large amounts of pure protein, low throughput. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding. | Target engagement | Medium to High | Confirms target binding in a cellular context.[8] | Indirect measure of binding, may not be suitable for all targets. |
| NanoBRET™ Assay | Bioluminescence resonance energy transfer to measure molecular proximity. | Ternary complex formation, target engagement, degradation kinetics | High | Live-cell measurements, highly sensitive and quantitative.[9][10][11] | Requires genetic modification of cells or specific probes. |
| AlphaScreen/AlphaLISA | Proximity-based assay using donor and acceptor beads. | Ternary complex formation | High | Homogeneous assay, suitable for high-throughput screening. | Prone to interference from sample components. |
Quantitative Performance Data of Pomalidomide-Based PROTACs
The following tables provide examples of quantitative data obtained from various in vitro assays for different pomalidomide-based PROTACs. It is important to note that direct comparison across different studies can be challenging due to variations in experimental conditions, target proteins, and cell lines used.
Table 1: Degradation Potency (DC50 and Dmax) of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay | Reference |
| ZQ-23 | HDAC8 | - | 147 | 93 | Western Blot | [12] |
| Compound 16 | EGFRWT | A549 | 32.9 | 96 | Western Blot | [13] |
| Compound 15 | EGFRWT | A549 | 43.4 | >90 | Western Blot | [13] |
| PROTAC 7 | HDAC1 | HCT116 | 910 | >50 | Western Blot | [14] |
| PROTAC 7 | HDAC3 | HCT116 | 640 | >50 | Western Blot | [14] |
| PROTAC 9 | HDAC1 | HCT116 | 550 | >50 | Western Blot | [14] |
| PROTAC 9 | HDAC3 | HCT116 | 530 | >50 | Western Blot | [14] |
| PROTAC 22 | HDAC3 | HCT116 | 440 | 77 | Western Blot | [14] |
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC | Target Protein | E3 Ligase | Binary K_D (Target) (nM) | Binary K_D (E3) (nM) | Ternary K_D (nM) | Cooperativity (α) | Assay | Reference |
| MZ1 | Brd4(BD2) | VHL | 18 | 85 | 9.8 | 8.7 | SPR | [4] |
| MZ1 | Brd4(BD2) | VHL | 28 | 65 | 5.5 | 12 | ITC | [4] |
| AT1 | Brd4(BD2) | VHL | 18 | 480 | 25 | 19 | SPR | [4] |
| AT1 | Brd4(BD2) | VHL | 28 | 490 | 21 | 23 | ITC | [4] |
| GP262 | PI3Kα | - | - | - | 867 | - | SPR | [15] |
| GP262 | mTOR | - | - | - | 479 | - | SPR | [15] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental steps is crucial for understanding and implementing these assays.
PROTAC-mediated protein degradation pathway.
Experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
Western Blotting for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add ECL substrate and visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the target protein to the loading control. Calculate DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the complex
-
Non-denaturing lysis buffer
-
Primary antibody for immunoprecipitation (against the target protein or E3 ligase)
-
Protein A/G magnetic beads or agarose
-
Primary antibodies for Western blotting (against the target protein and E3 ligase)
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor for a few hours.
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the lysate with the immunoprecipitating antibody overnight.
-
Add beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the co-immunoprecipitated protein in the presence of the PROTAC indicates ternary complex formation.
In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors
-
Primary antibody against the target protein for immunoprecipitation
-
Primary antibody against ubiquitin for Western blotting
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor.
-
Cell Lysis: Lyse cells in a buffer that preserves ubiquitination.
-
Immunoprecipitation: Immunoprecipitate the target protein.
-
Western Blot Analysis: Perform Western blotting on the immunoprecipitated samples using an anti-ubiquitin antibody. A ladder of high-molecular-weight bands in the PROTAC-treated sample indicates poly-ubiquitination of the target protein.
Surface Plasmon Resonance (SPR) for Binding and Kinetics
Objective: To measure the binding affinity and kinetics of the PROTAC to its target and E3 ligase, and to assess the cooperativity of ternary complex formation.
Materials:
-
Purified target protein and E3 ligase complex
-
This compound PROTAC
-
SPR instrument and sensor chips
-
Running buffer
Protocol:
-
Immobilization: Immobilize either the target protein or the E3 ligase onto the sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity and kinetics.
-
Inject a series of concentrations of the other protein partner (the one not immobilized) to measure its binary interaction with the PROTAC.
-
-
Ternary Complex Analysis:
-
Pre-incubate the PROTAC with a saturating concentration of one of the protein partners.
-
Inject this mixture over the immobilized protein partner.
-
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine KD, kon, and koff values. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[4]
Conclusion
The in vitro validation of this compound-mediated degradation requires a multi-faceted approach. While Western blotting remains a gold standard for demonstrating protein degradation, a combination of biophysical and cellular assays is essential for a comprehensive understanding of a PROTAC's mechanism of action. This guide provides a framework for researchers to design and execute experiments that will robustly characterize their novel PROTACs, ultimately accelerating the development of new and effective therapeutics.
References
- 1. lifesensors.com [lifesensors.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of cooperativity by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Western Blot Analysis for Pomalidomide-Based PROTAC Efficacy
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on utilizing Western blot analysis to determine the efficacy of Pomalidomide-piperazine Proteolysis Targeting Chimeras (PROTACs). We offer a comparative analysis against alternative methods and PROTAC designs, supported by experimental data and detailed protocols.
Mechanism of Action: Pomalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that leverage the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] A pomalidomide-based PROTAC consists of a ligand that binds to a specific protein of interest (POI), a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker (e.g., containing a piperazine group) that connects the two.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin molecules to the POI.[4] This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively removing it from the cell.[1][5]
Experimental Protocol: Western Blot for Target Degradation
Western blotting is the foundational assay to confirm and quantify the degradation of a target protein induced by a PROTAC.[6][7] It allows for the determination of key efficacy parameters such as DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum degradation).[1][4]
Materials:
-
Cell line expressing the protein of interest (POI)
-
Pomalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)[7]
-
Proteasome inhibitor (e.g., MG132) as a mechanistic control[1][8]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors[1][4]
-
BCA protein assay kit[7]
-
Laemmli sample buffer[1]
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes[4]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[6]
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)[1]
-
HRP-conjugated secondary antibody[7]
-
Enhanced Chemiluminescence (ECL) substrate[7]
Procedure:
-
Cell Culture and Treatment : Seed cells at an appropriate density to be in the logarithmic growth phase during treatment. Treat cells with serially diluted concentrations of the PROTAC for a specified time course (e.g., 6, 12, 24 hours). Include vehicle-only and proteasome inhibitor co-treatment controls.[7][8]
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer on ice for 15-30 minutes.[7]
-
Protein Quantification : Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA assay.[7]
-
Sample Preparation : Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer the proteins to a PVDF or nitrocellulose membrane.[1][7]
-
Immunoblotting :
-
Detection and Analysis : Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software (e.g., ImageJ).[5] Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[5][9]
Data Presentation and Comparison
A significant challenge with early pomalidomide-based PROTACs is the off-target degradation of essential zinc finger (ZF) proteins.[3][9] Strategic modification of the pomalidomide scaffold, such as moving the linker attachment point from the C4 to the C5 position of the phthalimide ring, can mitigate these off-target effects and improve on-target potency.[3][10]
Table 1: Performance Comparison of C4 vs. C5-Substituted ALK-Targeting PROTACs [3]
| PROTAC | Linker Position | Target Protein | Cell Line | On-Target DC₅₀ (nM) | On-Target Dₘₐₓ (%) | Off-Target ZF Degradation |
|---|---|---|---|---|---|---|
| MS4078 | C4-alkyne | ALK | SU-DHL-1 | ~50 | >90% | High |
| dALK-2 | C5-alkyne | ALK | SU-DHL-1 | ~10 | >95% | Low |
Data is representative and compiled from literature. "High" indicates significant degradation of multiple ZF proteins, while "Low" indicates minimal degradation.[3]
This comparison highlights how rational design modifications can enhance the selectivity profile of pomalidomide-based PROTACs, a critical step in developing safer therapeutics.[3]
While Western blot is a reliable method, it can be time-consuming and labor-intensive, creating a bottleneck in large-scale screening projects.[11] Newer technologies offer higher throughput and more quantitative data.
Table 2: Comparison of Protein Degradation Analysis Methods
| Feature | Traditional Western Blot | Capillary Western Blot (e.g., Simple Western) | HiBiT Lytic Detection Assay |
|---|---|---|---|
| Principle | SDS-PAGE, antibody-based chemiluminescence | Automated capillary electrophoresis, immunodetection[11] | Luminescence from split NanoLuciferase tag[11] |
| Throughput | Low to medium | High (e.g., 96 samples in ~3 hours) | High (plate-based) |
| Hands-on Time | High | Minimal | Low |
| Quantitative | Semi-quantitative to quantitative | Fully quantitative and reproducible | Highly quantitative, broad dynamic range[11] |
| Requirement | Specific primary antibodies | Specific primary antibodies | Genomically tagged protein with HiBiT peptide |
| Use Case | Gold-standard validation, mechanism of action studies | High-throughput screening (HTS), SAR studies[11] | HTS, live-cell kinetics, when antibodies are unavailable[11] |
These alternative methods provide powerful tools for accelerating PROTAC discovery, allowing for the rapid screening of large compound libraries to identify promising degrader candidates before final validation with traditional Western blotting.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. selvita.com [selvita.com]
Navigating the Maze of Protein Degradation: A Comparative Guide to Mass Spectrometry Methods for Pomalidomide-Piperazine-Based Degraders
For researchers, scientists, and drug development professionals venturing into the burgeoning field of targeted protein degradation (TPD), validating the efficacy and specificity of novel degraders is a critical step. This guide provides an objective comparison of mass spectrometry-based proteomics with other common validation methods for protein degraders constructed using pomalidomide-piperazine as a Cereblon (CRBN) E3 ligase-recruiting moiety.
Pomalidomide, a derivative of thalidomide, functions as a molecular glue that recruits the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][] In the context of Proteolysis Targeting Chimeras (PROTACs), a this compound building block provides the CRBN-binding motif and a linker component for conjugation to a ligand that binds the protein of interest.[4][5] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase is the crucial first step in this process.[1]
This guide will delve into the nuances of various analytical techniques, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
Quantitative Data Summary: A Head-to-Head Comparison
The following tables summarize key quantitative parameters for different methods used to validate protein degradation. The data presented is representative of what can be expected when analyzing a potent protein degrader.
| Method | Key Parameters | Typical Values for a Potent Degrader | Advantages | Limitations |
| Mass Spectrometry (TMT-based) | Fold Change vs. Control | >4-fold decrease for target protein | Unbiased, proteome-wide analysis; high-throughput; identifies on- and off-targets.[1] | Requires specialized equipment and expertise; complex data analysis.[1] |
| Western Blot | DC50 (50% degradation conc.) | 1-100 nM | Relatively simple and inexpensive; widely available.[1][6] | Low-throughput; semi-quantitative; dependent on antibody quality.[1] |
| HiBiT Luminescence Assay | Dmax (maximum degradation) | >90% | Highly sensitive and quantitative; suitable for high-throughput screening.[1] | Requires genetic modification of the target protein.[1] |
Table 1: Comparison of Key Quantitative Validation Methods.
| Mass Spectrometry Method | Principle | Throughput | Quantitative Accuracy | Key Application |
| Tandem Mass Tag (TMT) | Isobaric labeling for relative quantification.[1][7] | High (up to 18-plex) | High | Global proteome profiling, off-target identification.[1][8] |
| Data-Independent Acquisition (DIA) | Unbiased fragmentation of all peptides in a mass range.[8] | High | High | Label-free global proteome profiling.[8] |
Table 2: Comparison of Mass Spectrometry-Based Proteomics Methods.
Signaling Pathway and Experimental Workflows
To effectively validate a this compound based degrader, it is crucial to understand the underlying biological mechanism and the experimental steps involved in its characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Deep profiling of microgram-scale proteome by Tandem Mass Tag Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMT vs. DIA: Which Method Reigns Supreme in Quantitative Proteomics? - MetwareBio [metwarebio.com]
A Comparative Guide to Cellular Thermal Shift Assays (CETSA) for Pomalidomide-Piperazine Target Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for confirming the target engagement of Pomalidomide-piperazine with its primary target, Cereblon (CRBN). This compound is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), where it functions as the E3 ligase-binding moiety.[1][2][3] Verifying its direct interaction with CRBN within the cellular environment is a critical step in the validation of these novel therapeutics.
Introduction to Pomalidomide and Cereblon Target Engagement
Pomalidomide is an immunomodulatory drug that exerts its therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[4][5] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] In the context of PROTACs, a pomalidomide derivative like this compound is used to recruit CRBN to a target protein of interest, thereby inducing its degradation. Therefore, confirming the engagement of this compound with CRBN in cells is paramount.
Comparison of Target Engagement Methodologies
Several biophysical and biochemical methods can be employed to assess the binding of small molecules to their protein targets in a cellular context. This guide focuses on CETSA and compares it with other prominent label-free and probe-based techniques.
Data Presentation: Quantitative Comparison of Assays
The following table summarizes the key characteristics and performance of different target engagement assays. While specific quantitative data for this compound is not extensively available in public literature, the data for Pomalidomide and other derivatives provide a strong reference.
| Assay | Principle | Advantages | Limitations | Typical Quantitative Output for Pomalidomide/Analogs |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the amount of soluble protein remaining after heat treatment.[4] | Label-free, applicable in intact cells and tissues, provides direct evidence of target binding.[4] | Not all ligand binding events cause a significant thermal shift; lower throughput for Western blot-based detection.[4] | Thermal shift (ΔTm) of CRBN upon ligand binding. IC50 values for CRBN binding in U266 myeloma cells are approximately 2 µM for Pomalidomide.[6] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding to a protein confers protection from protease digestion. | Label-free, does not require protein modification. | Requires careful optimization of protease concentration and digestion time; not all binding events protect from proteolysis. | Not readily available for Pomalidomide. |
| In-Cell ELISA | Competitive binding assay where the test compound displaces a known labeled ligand or probe, with detection via ELISA. | High-throughput potential, quantitative. | Requires a specific labeled competitor probe and antibodies; indirect measurement of binding. | IC50 for Pomalidomide in a competitive binding assay is approximately 1.2 µM.[7] |
| Photo-Affinity Labeling (PAL) | A photoreactive derivative of the compound is used to covalently label its binding partners upon UV irradiation. | Can identify direct binding partners in a complex mixture; can be used for binding site mapping. | Requires synthesis of a photoreactive probe; potential for non-specific labeling. | Not a direct quantitative binding assay, but used for target identification. |
| NanoBRET™ Target Engagement Assay | Measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in live cells.[8][9] | High-throughput, sensitive, real-time measurement in live cells.[8][9] | Requires genetic modification of cells to express the tagged protein.[8] | IC50 values can be determined for CRBN engagement. |
Signaling Pathway and Experimental Workflows
Pomalidomide's Mechanism of Action
Pomalidomide binding to CRBN alters the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex, leading to the recruitment and degradation of neosubstrates.
Caption: this compound binds to CRBN, inducing the recruitment of neosubstrates for degradation.
Cellular Thermal Shift Assay (CETSA) Workflow
The CETSA workflow involves treating cells with the compound, applying a heat challenge, and then quantifying the remaining soluble target protein.
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol is adapted from general CETSA procedures for Pomalidomide derivatives and can be optimized for specific cell lines and experimental conditions.[4]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., MM.1S multiple myeloma cells) to approximately 80-90% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble CRBN by Western blotting using a specific anti-CRBN antibody. A loading control (e.g., GAPDH) should also be probed.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
For each temperature point, normalize the CRBN band intensity to the loading control.
-
Plot the percentage of soluble CRBN (relative to the non-heated control) against the temperature for both the this compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the treated sample indicates thermal stabilization of CRBN and confirms target engagement.
-
Alternative Assay Protocols
Drug Affinity Responsive Target Stability (DARTS) [4]
-
Cell Lysis: Prepare a cell lysate in a suitable buffer (e.g., M-PER) supplemented with protease inhibitors.
-
Compound Incubation: Incubate the lysate with this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase) at an optimized concentration and incubate for a specific time to allow for limited digestion.
-
Reaction Quenching and Analysis: Stop the digestion by adding SDS-PAGE loading buffer and heating. Analyze the samples by Western blot for CRBN. An increased CRBN band intensity in the treated sample indicates protection from proteolysis.
In-Cell ELISA (Competitive Assay) [4]
-
Cell Seeding: Seed cells (e.g., MM.1S) in a 96-well plate.
-
Compound Treatment: Pre-treat cells with varying concentrations of this compound.
-
Probe Addition: Add a fixed concentration of a known CRBN-binding probe (e.g., a fluorescently labeled pomalidomide analog or a CRBN-targeting PROTAC that induces a measurable downstream effect).
-
Detection: After incubation, lyse the cells and perform an ELISA to detect the amount of bound probe or the downstream effect. A decrease in the signal with increasing concentrations of this compound indicates competitive binding.
Photo-Affinity Labeling (PAL) [4]
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., diazirine) and an enrichment tag (e.g., biotin).
-
Cell Treatment: Incubate cells with the photo-probe. Include a competition control with an excess of non-photoreactive this compound.
-
UV Cross-linking: Irradiate the cells with UV light to covalently link the probe to its binding partners.
-
Lysis, Enrichment, and Identification: Lyse the cells, enrich the biotin-tagged protein complexes using streptavidin beads, and identify the labeled proteins by mass spectrometry.
Conclusion
The Cellular Thermal Shift Assay is a robust, label-free method for confirming the direct engagement of this compound with its target, Cereblon, in a physiologically relevant cellular context. While CETSA provides strong qualitative and semi-quantitative evidence of binding through thermal stabilization, alternative assays such as In-Cell ELISA and NanoBRET™ offer higher throughput for quantitative binding affinity studies. DARTS provides a label-free alternative that relies on protection from proteolysis, while PAL is a powerful tool for unbiased target identification. The choice of assay will depend on the specific experimental question, available resources, and the stage of the drug discovery process. For definitive validation of target engagement in intact cells, CETSA remains a cornerstone technique.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]
- 3. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Degradation Profiles of Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the degradation performance of Proteolysis Targeting Chimeras (PROTACs) that utilize pomalidomide as a Cereblon (CRBN) E3 ligase recruiter. We will delve into their mechanism of action, comparative degradation data, and the detailed experimental protocols required to assess their efficacy and selectivity. A particular focus is placed on understanding how structural modifications, such as linker composition and pomalidomide functionalization, impact the degradation profile.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery.[1] They consist of a ligand that binds the target Protein of Interest (POI), a pomalidomide moiety to recruit the CRBN E3 ubiquitin ligase, and a linker connecting the two.[1] This ternary complex formation between the POI, the PROTAC, and CRBN facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[2][3] This event leads to the selective removal of the target protein, a distinct advantage over traditional inhibitors that only block a protein's function.[2]
Caption: PROTAC-mediated degradation via ternary complex formation.
Comparative Degradation Profiles
A key challenge in developing pomalidomide-based PROTACs is managing off-target degradation, particularly of endogenous zinc finger (ZF) proteins.[1][4] Strategic modifications to the pomalidomide core, especially at the C5 position of the phthalimide ring, can mitigate these effects by sterically hindering interactions with ZF proteins while preserving CRBN recruitment.[1]
Below is a comparison between a representative this compound PROTAC targeting Histone Deacetylase 8 (HDAC8) and a conceptual C5-modified pomalidomide PROTAC targeting Anaplastic Lymphoma Kinase (ALK), highlighting differences in potency and selectivity.
| Parameter | Compound 1: ZQ-23 (HDAC8-Pomalidomide-Piperazine) | Compound 2: ALK-PROTAC (C5-Modified Pomalidomide) | Reference |
| Target Protein | Histone Deacetylase 8 (HDAC8) | Anaplastic Lymphoma Kinase (ALK) | [4][5] |
| E3 Ligase Recruiter | Pomalidomide | C5-Modified Pomalidomide | [4][5] |
| DC₅₀ (Degradation) | 147 nM | ~50-100 nM (Enhanced Potency) | [4][5] |
| Dₘₐₓ (Degradation) | 93% | >90% | [4][5] |
| Selectivity Profile | Selective for HDAC8 over HDAC1/3. Off-target ZF degradation potential is not fully characterized but is a known liability for unmodified pomalidomide. | Enhanced on-target potency with minimal off-target degradation of ZF proteins, as validated by proteomic studies. | [4][5] |
| Degradation Kinetics | Degradation begins at ~2 hours, with maximal effect at 10 hours. Partial recovery is observed within 24 hours. | Rapid and sustained degradation profile is expected due to optimized ternary complex formation. | [5] |
Key Experimental Methodologies
Accurate assessment of a PROTAC's degradation profile is crucial. The following protocols outline the standard procedures for quantifying degradation efficiency (DC₅₀/Dₘₐₓ) and confirming the mechanism of action.
Experimental Workflow for Degradation Profiling
The determination of key degradation parameters like DC₅₀ and Dₘₐₓ follows a systematic workflow, beginning with cell treatment and culminating in quantitative data analysis. This process is essential for ranking PROTAC candidates and understanding their structure-activity relationships.
Caption: Standard experimental workflow for PROTAC evaluation.
Western Blotting for Quantifying Protein Degradation
Western blotting is the most common technique for measuring the reduction in target protein levels following PROTAC treatment.[2][6]
-
Cell Culture and Treatment :
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[7]
-
Prepare serial dilutions of the PROTAC compound in a complete growth medium. A vehicle control (e.g., 0.1% DMSO) must be included.[8]
-
Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[7]
-
-
Cell Lysis and Protein Quantification :
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[2]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well and scrape the cells.[9]
-
Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay.[2]
-
-
SDS-PAGE and Immunoblotting :
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.[7]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis :
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the corresponding loading control.[2]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[8]
-
Confirmation of Proteasome-Dependent Degradation
To confirm that protein loss is due to the intended proteasomal pathway, a rescue experiment is performed.
-
Methodology : Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or epoxomicin).[1][6]
-
Expected Outcome : If degradation is proteasome-dependent, the addition of the inhibitor will prevent the degradation of the target protein, leading to its accumulation compared to cells treated with the PROTAC alone.[6]
Global Proteomics for Selectivity Profiling
Mass spectrometry (MS)-based proteomics is a powerful tool for assessing the selectivity of a PROTAC across the entire proteome.[10][11]
-
Methodology : Treat cells with the PROTAC at a concentration that gives robust degradation of the target. Lyse the cells, digest the proteins into peptides, and analyze them via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
-
Application : This method can identify unintended "off-target" proteins that are also degraded by the PROTAC, which is critical for evaluating potential toxicity and side effects.[11] Shorter treatment times (<6 hours) are often used to distinguish direct targets from downstream effects.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sapient.bio [sapient.bio]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
A Comparative Guide to Pomalidomide-Piperazine PROTAC Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Pomalidomide, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a popular choice for the design of PROTACs. However, early-generation pomalidomide-based PROTACs have been associated with off-target degradation of zinc-finger (ZF) proteins, raising concerns about potential toxicity. This guide provides a comprehensive comparison of Pomalidomide-piperazine PROTACs with alternative designs, focusing on their selectivity and specificity, supported by experimental data and detailed protocols.
The Rationale for this compound PROTACs
Pomalidomide interacts with CRBN via its glutarimide ring, while the phthalimide ring is more solvent-exposed. Initial PROTAC designs often utilized a linker attached at the C4 position of the phthalimide ring. However, this configuration can still allow for the recruitment and subsequent degradation of endogenous ZF proteins.[1]
Recent research has demonstrated that modifying pomalidomide at the C5 position of the phthalimide ring, often with a piperazine linker, can significantly mitigate these off-target effects.[1][2] This "bumping" strategy is thought to sterically hinder the interaction with ZF proteins without compromising the recruitment of CRBN, leading to a more selective degradation of the target protein.[2]
Comparative Performance: On-Target Potency and Off-Target Selectivity
The advantages of C5-piperazine functionalization are evident in studies of PROTACs targeting Anaplastic Lymphoma Kinase (ALK), a key oncogene in several cancers.
| PROTAC | Target | Linker Position | DC50 (nM) | Off-Target ZF Degradation |
| dALK-2 | ALK | C5-piperazine | ~20 | Low |
| MS4078 | ALK | C4-arylamine | ~100 | High |
| TD-004 | ALK | VHL-based | ~58 | Not applicable (different E3 ligase) |
Table 1: Comparative in vitro degradation profile of ALK-targeting PROTACs.[3][4]
As shown in Table 1, the C5-piperazine ALK PROTAC (dALK-2) demonstrates a five-fold improvement in on-target potency (lower DC50) compared to its C4-linked counterpart (MS4078).[3] Crucially, it also exhibits significantly reduced off-target degradation of ZF proteins.[1][3] While VHL-based PROTACs like TD-004 offer an alternative E3 ligase platform for ALK degradation, the C5-pomalidomide design provides a compelling strategy for optimizing CRBN-based degraders.[4]
Experimental Protocols for Assessing Selectivity and Specificity
A rigorous evaluation of PROTAC selectivity and specificity involves a multi-pronged approach, combining targeted and global proteomic techniques.
Western Blotting for DC50 and Dmax Determination
This is the primary assay to quantify the potency and efficacy of a PROTAC in degrading the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency at the time of treatment. Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH). Plot the percentage of remaining target protein against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[5][6]
Global Proteomics by Mass Spectrometry for Off-Target Profiling
This unbiased approach identifies all proteins that are degraded upon PROTAC treatment, providing a comprehensive view of selectivity.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that induces significant target degradation (e.g., 5-10x DC50) and a vehicle control. Lyse the cells.
-
Protein Digestion: Digest proteins into peptides using trypsin.
-
Isobaric Labeling: Label peptides from each condition with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across all samples. Proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples are considered potential off-targets.[6][7]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA confirms that the PROTAC directly binds to the target protein in a cellular context.
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction (containing stabilized, folded proteins) from the precipitated, denatured proteins.
-
Protein Quantification: Quantify the amount of soluble target protein in the supernatant for each temperature point, typically by Western blot.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.[8][9][10][11]
Visualizing the Pathways and Workflows
PROTAC Mechanism of Action
Caption: PROTAC-mediated degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: Key assays for PROTAC evaluation.
Conclusion
The development of this compound PROTACs, particularly those with a C5 linker, represents a significant advancement in the design of selective protein degraders. By minimizing the off-target degradation of zinc-finger proteins, these molecules offer the potential for an improved therapeutic window compared to earlier generation pomalidomide-based PROTACs. The rigorous application of the described selectivity and specificity assays is crucial for the successful development of these and other targeted protein degradation therapies.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Safe Disposal of Pomalidomide-Piperazine: A Procedural Guide
The proper management and disposal of Pomalidomide and its derivatives, such as those containing a piperazine moiety, are critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Pomalidomide is classified as a hazardous, cytotoxic drug and a suspected teratogen, necessitating stringent disposal protocols.[1][2] All materials that come into contact with this compound must be treated as hazardous waste and disposed of accordingly, following all applicable federal, state, and local regulations.[3][4]
The cornerstone of proper disposal is the segregation of waste at the point of generation, based on whether the contamination is considered "trace" or "bulk".[2] The primary method for the final disposal of cytotoxic waste is high-temperature incineration at a licensed hazardous waste facility.[2][3]
Personal Protective Equipment (PPE)
Before handling Pomalidomide-piperazine or its associated waste, wearing the correct PPE is mandatory to prevent exposure.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated nitrile gloves.[2] | Prevents skin contact and absorption. The outer pair can be removed after initial handling, reducing contamination spread. |
| Body Protection | A disposable, impermeable gown.[2] | Protects against skin contact and contamination of personal clothing. |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes and dust, which can cause serious eye damage. |
| Respiratory Protection | A NIOSH-approved respirator. | Required if dust or aerosols can be generated, preventing respiratory irritation and inhalation.[1][5] |
Waste Classification and Disposal Summary
All waste contaminated with this compound must be classified and segregated into appropriate, clearly labeled containers.
| Waste Type | Contamination Level | Container Specification | Final Disposal Method |
| Trace Cytotoxic Waste | Items contaminated with less than 3% of the original drug volume (e.g., empty vials, syringes, gloves, gowns, bench paper).[2] | Yellow, puncture-resistant, and leak-proof container with a secure lid.[2] Must be clearly labeled "Trace Chemotherapy Waste" and "Incinerate Only".[2] | Incineration at a licensed facility.[2] |
| Bulk Cytotoxic Waste | Materials contaminated with more than 3% of the original drug volume (e.g., partially full vials, spill cleanup materials, grossly contaminated PPE).[2] | Black, DOT-approved, RCRA-rated hazardous waste container.[2] Must be leak-proof, have a secure lid, and be labeled according to EPA and RCRA regulations.[2][6] | Hazardous waste incineration at a licensed facility.[2] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound and associated materials in a research setting.
Preparation and Precaution
-
Consult SDS: Always review the Safety Data Sheet (SDS) for Pomalidomide and any specific derivatives before handling.[7][8]
-
Don PPE: Before beginning work or handling waste, put on all required PPE as specified in the table above.
-
Prepare Waste Containers: Ensure the correct yellow (trace) and black (bulk) waste containers are available in the immediate work area.
Waste Segregation at Point of Generation
-
Immediately after use, segregate waste directly into the appropriate container to prevent cross-contamination.
-
Trace Waste: Place items with minimal residual contamination, such as used gloves, gowns, empty vials, and contaminated lab paper, directly into the designated yellow trace chemotherapy waste container.[2]
-
Bulk Waste: Dispose of any materials with visible or significant contamination, including partially used vials, spill cleanup supplies, and saturated PPE, into the black RCRA hazardous waste container.[2]
-
Sharps: All contaminated needles and syringes, whether empty or partially full, must be disposed of in a NIOSH-approved hazardous drug sharps container.
Spill Management
-
In the event of a spill, secure the area immediately.
-
Wearing full PPE, use a chemotherapy spill kit to contain and absorb the material.[1]
-
DO NOT RAISE DUST. If the spilled material is a powder, cover it with a damp cloth to minimize dust generation before cleaning.[1]
-
All materials used for spill cleanup (absorbent pads, cloths, contaminated PPE) are considered bulk hazardous waste and must be placed in the black RCRA container.[2]
-
Decontaminate the spill area twice with an appropriate cleaning agent.[1]
Container Management and Storage
-
Do not overfill containers. Leave at least 10% headspace to allow for expansion and prevent spills.[9]
-
Once a container is full, securely seal the lid. Tape the lid to ensure it remains closed.[3]
-
Wipe down the exterior of the container to decontaminate it before moving.
-
Store the sealed waste containers in a designated, secure area that is separate from general laboratory traffic while awaiting pickup.[2][3]
Final Disposal
-
Never dispose of this compound waste in regular trash, biohazard bags, or down the drain.[1][9]
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][5]
-
Ensure all required documentation for the hazardous waste manifest is completed accurately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. benchchem.com [benchchem.com]
- 3. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. benchchem.com [benchchem.com]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. ubpbio.com [ubpbio.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling Pomalidomide-piperazine
Essential Safety and Handling Guide for Pomalidomide-Piperazine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Pomalidomide and its analogues are potent compounds requiring stringent safety protocols to prevent exposure and ensure a safe laboratory environment.[1] Pomalidomide is classified as an immunomodulatory antineoplastic agent and is an analogue of thalidomide, indicating a potential for serious health risks.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[3] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[3] | Provides a robust barrier against skin contact; the second pair offers protection if the outer glove is breached.[3] |
| Body Protection | Disposable, solid-front, back-closing chemotherapy gown with long sleeves and elastic or knit cuffs.[3] For extensive handling, consider head-to-toe coveralls.[1] | Prevents contamination of personal clothing and skin.[3] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1][3] | Protects against splashes and aerosols that can cause serious eye damage.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling powder or if there is a risk of aerosolization.[3] A powered air-purifying respirator (PAPR) is recommended for procedures that may generate aerosols or dust.[1] | Protects against the inhalation of the potent compound.[3] |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[3] | Prevents contamination of footwear and the spread of the compound to other areas.[3] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood or a negative pressure containment isolator (glove box) to minimize exposure.[3]
Preparation
-
Designated Area : Designate a specific area for handling this compound.[3]
-
Gather Supplies : Ensure all necessary PPE, reagents, and equipment are readily available.[3]
-
Surface Protection : Cover the work surface with disposable plastic-backed absorbent pads.[3]
Weighing and Reconstitution
-
Containment : Handle the solid compound within a containment system like a ventilated balance enclosure or glove box.[3]
-
Aerosol Prevention : When reconstituting, add the solvent to the solid slowly to prevent aerosolization.[3]
-
Sealing : Keep all containers tightly sealed when not in use.[1][3]
Post-Handling
-
Hand Washing : After handling, wash hands thoroughly with soap and water.[1][4]
-
Decontamination : Decontaminate all surfaces and equipment by scrubbing with alcohol or another appropriate deactivating agent.[5]
Emergency Procedures: Spill and Exposure Management
Spill Management
-
Evacuate : Evacuate non-essential personnel from the area.[6]
-
PPE : Don appropriate PPE before cleaning the spill.[2]
-
Containment : Surround the spill with absorbent pads from a chemotherapy spill kit.[1][2] To minimize dust, place a damp cloth over the spill area.[2]
-
Cleanup : Clean the area with a detergent solution followed by a water rinse.[1] Collect all cleanup materials in a designated hazardous waste container.[1]
-
Decontamination : Decontaminate the area twice.[2]
Exposure Protocol
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Seek prompt medical attention.[5][6] |
| Inhalation | Move to fresh air immediately.[1][4] If breathing is difficult, administer oxygen or perform CPR if necessary, avoiding mouth-to-mouth resuscitation.[5][6] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4][5] |
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to federal, state, and local regulations.[1][5] The primary method for disposal of chemotherapy waste is incineration.[7]
| Waste Type | Disposal Procedure |
| Sharps | All contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container labeled "Trace Chemotherapy Waste" and "Incinerate Only".[1][7] |
| Solid Waste | Contaminated PPE (gloves, gowns), bench paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.[1] For trace waste (less than 3% of the original drug volume), use a yellow puncture-resistant container.[7] |
| Liquid Waste | All solutions containing this compound must be collected in a designated, sealed, and leak-proof hazardous waste container.[1] |
| Bulk Waste | For bulk contamination (more than 3% of the original drug volume), dispose of all materials in a black, DOT-approved hazardous waste container labeled in accordance with RCRA regulations.[7] |
Visual Workflows
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
